Biotin-PEG3-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to Biotin-PEG3-Azide Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-Azide, a critical reagent in bioconjugation and drug delivery. Understanding its behavior in aqueous buffers is paramount for successful and reproducible experimental outcomes. This document offers detailed solubility data, experimental protocols, and logical workflows to empower researchers in their applications of this versatile molecule.
Introduction to this compound
This compound is a biotinylation reagent that incorporates a three-unit polyethylene glycol (PEG) spacer arm terminating in an azide group.[1][2] This structure offers several advantages in bioconjugation:
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Biotin Moiety: Enables high-affinity binding to streptavidin and avidin, facilitating purification, detection, and immobilization of labeled molecules.
-
PEG Spacer: The hydrophilic PEG linker enhances the aqueous solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[1][2][3]
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Azide Group: Serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific conjugation to alkyne-containing molecules.
The proper dissolution and handling of this compound are crucial first steps in any experimental workflow.
Solubility Data
The solubility of this compound can vary depending on the solvent and the specific batch of the reagent, which may have different degrees of hydration. The following table summarizes publicly available solubility data from various suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Organic Solvents | |||
| DMSO | 44.45 | 100 | |
| DMSO | 10 | ~22.5 | |
| DMF | 10 | ~22.5 | |
| Aqueous Solutions | |||
| Water | 44.45 | 100 | |
| PBS (pH 7.2) | 10 | ~22.5 | |
| Mixed Solvent System | |||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 (for Biotin-Azide) | ~1.5 (for Biotin-Azide) |
Note: The molecular weight of this compound is approximately 444.55 g/mol . Concentrations in mM are calculated based on this value.
For sparingly soluble analogs like Biotin-Azide (without the PEG linker), a common strategy is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. While this compound exhibits significantly better aqueous solubility due to the PEG spacer, this two-step dissolution method can still be beneficial for preparing high-concentration stock solutions.
Experimental Protocols
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is fundamental for reproducible experiments.
Protocol 1: Direct Dissolution in Aqueous Buffer
This method is suitable for preparing working solutions directly if high concentrations are not required.
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Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the reagent.
-
Dissolve: Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to the reagent.
-
Mix: Vortex or sonicate briefly to ensure complete dissolution.
-
Filter: For critical applications, sterilize the solution by passing it through a 0.22 µm filter.
Protocol 2: Preparation of a Concentrated Stock in Organic Solvent
This is the recommended method for preparing high-concentration stock solutions for long-term storage.
-
Equilibrate: Allow the vial of this compound to reach room temperature.
-
Weigh: Weigh the desired amount of the reagent in a suitable tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Mix: Vortex thoroughly until the solid is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Published data suggests stability for up to 1 month at -20°C and 6 months at -80°C.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general workflow for labeling an alkyne-containing protein with this compound.
-
Prepare Reactants:
-
This compound Stock: Prepare a 10 mM stock solution in DMSO as described in Protocol 2.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., TCEP) Stock: Prepare a 50 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is preferred over sodium ascorbate in some applications as it is more stable.
-
Ligand (e.g., TBTA) Stock: Prepare a 1.7 mM stock solution of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in a 1:4 (v/v) mixture of DMSO and tert-butanol. The ligand stabilizes the Cu(I) oxidation state.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing protein solution with the this compound stock solution. The final concentration of the azide will typically be in the micromolar range (e.g., 25 µM).
-
Prepare a "click cocktail" by mixing the CuSO₄, TCEP, and TBTA stocks.
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Add the click cocktail to the protein-azide mixture to initiate the reaction. The final concentrations of the catalyst components are typically around 1 mM for CuSO₄ and TCEP, and 100 µM for TBTA.
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-
Incubation:
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Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as protein precipitation (e.g., with cold acetone), dialysis, or gel filtration.
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Visualized Workflows and Relationships
To further clarify the experimental processes and molecular interactions, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: General workflow for CuAAC-mediated biotinylation.
Caption: Key functional components of this compound.
References
An In-Depth Technical Guide to Biotin-PEG3-Azide for Labeling Alkyne-Containing Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-Azide, a versatile chemical probe for the biotinylation of alkyne-modified biomolecules. We will delve into its chemical properties, detailed experimental protocols for its application in click chemistry, and its utility in proteomics and other life science research areas.
Introduction to this compound
This compound is a bioorthogonal labeling reagent that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of an azide group. The molecule consists of three key components: a biotin moiety for detection and enrichment, a terminal azide group for covalent ligation to alkyne-functionalized molecules, and a hydrophilic triethylene glycol (PEG3) spacer. This PEG linker enhances the water solubility of the reagent and provides a flexible spacer arm to minimize steric hindrance during the binding of the biotin tag to streptavidin.[1][2][3]
The primary application of this compound is in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. Specifically, it is used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to label a wide range of alkyne-containing biomolecules, including proteins, nucleic acids, and glycans.[2][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₂N₆O₅S | |
| Molecular Weight | 444.55 g/mol | |
| CAS Number | 875770-34-6 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (HPLC) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C, desiccated |
Core Applications: Click Chemistry
This compound is a versatile tool for the specific labeling of alkyne-modified biomolecules through two main types of click chemistry reactions: CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.
Quantitative Data and Performance Comparison
The choice between CuAAC and SPAAC often depends on the specific experimental context, with a trade-off between reaction kinetics and biocompatibility.
Comparative Reaction Kinetics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. | |
| Reaction Kinetics | Generally very fast and highly tunable. Reaction times can range from minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. | |
| Biocompatibility | The copper catalyst can be toxic to cells, though the use of chelating ligands can mitigate this. | Generally considered more biocompatible due to the absence of a metal catalyst. | |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
Performance in Proteomics
A comparative study on the identification of O-GlcNAcylated proteins highlighted the differences in performance between CuAAC and SPAAC.
| Method | Probe | Number of Identified Proteins | Number of Overlapping Proteins with Database | Reference(s) |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 74 | |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 46 |
These results suggest that for in vitro proteomics applications where reaction efficiency is paramount, CuAAC may lead to the identification of a greater number of modified proteins.
Another study compared the efficiency of identifying modified peptides using homologous biotinyl azides with varying PEG linker lengths in a chemical proteomics workflow.
| Workflow | Number of DDA Runs | Total Peptides Identified | Identifications per DDA Run | Reference(s) |
| MixClick (Biotin-PEG3/4/5-Azide) | 6 | 263 | 44 | |
| Analysis-and-Grouping (Individual Azides) | 17 | 225 | 13 |
This "MixClick" approach, utilizing a mixture of homologous biotinyl azides including this compound, demonstrated higher efficiency in peptide identification.
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the labeling of alkyne-modified proteins in a cell lysate.
Materials:
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Alkyne-modified protein sample in a suitable buffer (e.g., PBS)
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This compound (10 mM stock in DMSO)
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Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
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Tris(benzyltriazolylmethyl)amine (TBTA) (1.7 mM stock in DMSO/t-butanol 1:4)
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Copper(II) sulfate (CuSO₄) (50 mM stock in water)
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Cold acetone
Procedure:
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To 1 mL of cell lysate (1.5 mg/mL protein concentration), add the following reagents in order to achieve the indicated final concentrations:
-
This compound: 25 µM
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TCEP: 1 mM
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TBTA: 100 µM
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Mix gently by vortexing.
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Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
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Incubate the reaction mixture at room temperature for 1 hour with constant agitation.
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Precipitate the protein by adding 10 mL of cold acetone and incubate at -20°C overnight.
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Pellet the protein by centrifugation at 3,000 x g at 4°C for 30 minutes.
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Wash the pellet with cold methanol and proceed with downstream applications such as enrichment with streptavidin beads.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol is a general guideline for labeling biomolecules with a cyclooctyne handle in living cells.
Materials:
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Cells cultured with a metabolic precursor containing a cyclooctyne group (e.g., DBCO)
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This compound (10 mM stock in DMSO)
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Cell culture medium
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PBS
Procedure:
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Culture cells with the cyclooctyne-containing metabolic precursor for the desired period to allow for incorporation into biomolecules.
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Remove the culture medium and wash the cells twice with pre-warmed PBS.
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Add fresh culture medium containing this compound to the cells. The optimal final concentration should be determined empirically but can range from 25 to 100 µM.
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Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
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Remove the labeling medium and wash the cells three times with PBS.
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The cells are now ready for downstream applications such as cell lysis for subsequent enrichment or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate.
Applications in Research and Drug Development
This compound is a powerful tool with broad applications in various research fields.
Chemical Proteomics Workflow
A common application of this compound is in chemical proteomics to identify the protein targets of a small molecule probe. In this workflow, a bioactive small molecule is functionalized with an alkyne group. This probe is then introduced to a biological system (e.g., cell culture or in vivo model). After target engagement, the proteome is harvested, and the alkyne-tagged proteins are labeled with this compound via CuAAC. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry.
Elucidation of Signaling Pathways
While specific examples are not yet abundant in the literature, the chemical proteomics workflow described above can be applied to elucidate signaling pathways. For instance, an alkyne-modified inhibitor of a key kinase in a signaling cascade (e.g., the PI3K/Akt pathway) could be used to pull down the kinase and its interacting partners. This would allow for the identification of novel components of the pathway and provide insights into the mechanism of action of the inhibitor.
Conclusion
This compound is a robust and versatile reagent for the selective biotinylation of alkyne-containing biomolecules. Its utility in both CuAAC and SPAAC reactions makes it suitable for a wide range of applications, from in vitro proteomics to live-cell imaging. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this powerful tool into their research endeavors. As the field of chemical biology continues to evolve, the applications of this compound and similar bioorthogonal probes are expected to expand, further enabling the exploration of complex biological systems.
References
Biotin-PEG3-Azide: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Biotin-PEG3-Azide, a key reagent in bioorthogonal chemistry. It covers its physicochemical properties, detailed experimental protocols for its application in chemoproteomics, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs.
Core Properties of this compound
This compound is a versatile chemical tool that combines the high-affinity binding of biotin to streptavidin with the specificity of azide-alkyne cycloaddition reactions. The polyethylene glycol (PEG) linker enhances its solubility in aqueous solutions and provides spatial separation between the biotin moiety and the conjugated biomolecule, which can improve binding efficiency to streptavidin.
| Property | Value |
| Molecular Formula | C18H32N6O5S |
| Molecular Weight | 444.55 g/mol [1] |
| CAS Number | 875770-34-6[1] |
| Appearance | White to grey amorphous solid[1] |
| Purity | >95% (as determined by HPLC)[1] |
| Solubility | Soluble in DMSO and DMF[1] |
| Storage | Store at -20°C, desiccated |
Application in Chemoproteomics: A Detailed Experimental Protocol
This compound is extensively used for the biotinylation of alkyne-modified biomolecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the specific labeling and subsequent enrichment of target proteins from complex biological samples like cell lysates. The following protocol outlines a general procedure for labeling alkyne-containing proteins in a cell lysate with this compound for chemoproteomic analysis.
I. Preparation of Reagents
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Lysis Buffer: 1% NP40, 150 mM NaCl, 50 mM HEPES pH 7.4. Immediately before use, add protease inhibitor cocktail.
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This compound Stock Solution: Prepare a 5 mM stock solution in DMSO.
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Tris(2-carboxyethyl)phosphine (TCEP) Solution: Prepare a fresh 50 mM stock solution in water. TCEP is a reducing agent used to maintain copper in its active Cu(I) state.
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Tris(benzyltriazolylmethyl)amine (TBTA) Stock Solution: Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and enhances the reaction efficiency.
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Copper(II) Sulfate (CuSO4) Solution: Prepare a 50 mM stock solution in water.
II. Cell Lysis and Protein Quantification
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Harvest cells that have been metabolically labeled with an alkyne-containing amino acid or treated with an alkyne-modified probe.
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Wash the cell pellet twice with ice-cold Dulbecco's phosphate-buffered saline (DPBS).
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Resuspend the cell pellet in ice-cold lysis buffer.
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Sonicate the cell lysate on ice to ensure complete lysis and shear cellular DNA.
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Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a standard protein assay, such as the BCA assay.
III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is for a 10 mg total protein sample.
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In a suitable tube, dilute the cell lysate to a final protein concentration that allows for the addition of the click chemistry reagents.
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To the cell lysate, add the following reagents in the specified order. It is critical to add the reagents sequentially to ensure proper complex formation and initiation of the reaction.
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100 µL of 5 mM this compound (final concentration: 50 µM)
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200 µL of 50 mM TCEP (final concentration: 1 mM)
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100 µL of 10 mM TBTA (final concentration: 100 µM)
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-
Vortex the mixture gently.
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Initiate the click reaction by adding:
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200 µL of 50 mM CuSO4 (final concentration: 1 mM)
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
IV. Downstream Processing for Proteomic Analysis
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Following the click reaction, the biotinylated proteins can be enriched using streptavidin-coated beads.
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The enriched proteins can then be washed to remove non-specifically bound proteins.
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Finally, the captured proteins are eluted and processed for analysis by mass spectrometry.
Experimental Workflow for Chemoproteomic Profiling
The following diagram illustrates the key steps in a typical chemoproteomics experiment utilizing this compound for protein labeling and enrichment.
Caption: Chemoproteomics workflow using this compound.
References
An In-depth Technical Guide to Click Chemistry with Biotin Azide for Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry with Biotin Azide: A Powerful Tool for Bioconjugation and Beyond
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of chemical reactions that are rapid, efficient, and highly specific.[1][2][3] At the forefront of this methodology is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][4] This bio-orthogonal reaction, meaning it does not interfere with native biological processes, has become an invaluable tool in chemical biology, drug discovery, and materials science.
Biotin azide is a key reagent in the click chemistry toolbox, enabling the covalent attachment of biotin to a wide range of alkyne-modified biomolecules. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) can then be exploited for the detection, purification, and visualization of these tagged molecules. This guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing biotin azide in your research.
Core Principles of Biotin Azide Click Chemistry
The fundamental reaction involves the [3+2] cycloaddition of an azide (from biotin azide) and a terminal alkyne (incorporated into a biomolecule of interest) to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is most commonly catalyzed by copper(I), which significantly accelerates the reaction rate.
Key Features of Biotin Azide Click Chemistry:
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High Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly selective and minimizes off-target labeling.
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Efficiency: The click reaction proceeds with high yields under mild, aqueous conditions, often at room temperature.
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Stability: The resulting triazole linkage is chemically stable and resistant to hydrolysis.
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Versatility: This methodology can be applied to a wide array of biomolecules, including proteins, nucleic acids, glycans, and lipids.
Quantitative Data on Biotin Azide Probes
The choice of biotin azide probe can significantly impact experimental outcomes. Factors such as linker type and cleavability can influence labeling efficiency and downstream applications.
Cleavable Biotin Azide Probes
For applications such as mass spectrometry-based proteomics, it is often desirable to release the captured biomolecules from the streptavidin resin under mild conditions. Cleavable linkers have been developed to address this need.
| Probe Type | Cleavage Condition | Cleavage Efficiency (%) | Reference |
| Disulfide-based | 50 mM Na₂S₂O₄ | >95 | |
| Dialkoxydiphenylsilane (DADPS)-based | 10% Formic Acid | >98 | |
| Azobenzene-based | 2% HOCH₂CH₂SH | >95 | |
| Acid-cleavable | 95% CF₃CO₂H | >95 | |
| Photocleavable | 365 nm UV light | >90 |
PEGylated Biotin Azides
The incorporation of polyethylene glycol (PEG) linkers into biotin azide probes can enhance their water solubility and reduce steric hindrance, potentially improving reaction efficiency and reducing non-specific binding. While direct quantitative comparisons of reaction kinetics between PEGylated and non-PEGylated biotin azides are context-dependent, the improved hydrophilicity of PEGylated probes is a significant advantage in aqueous biological systems.
Experimental Protocols
The following are detailed methodologies for common applications of biotin azide click chemistry.
Metabolic Labeling and Affinity Purification of Newly Synthesized Proteins (BONCAT)
This workflow allows for the specific capture and identification of proteins synthesized within a defined time window.
a) Metabolic Labeling:
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Culture cells in methionine-free medium for 1-2 hours to deplete endogenous methionine.
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Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA), an azide-containing methionine analog, at a final concentration of 25-50 µM.
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Incubate the cells for the desired labeling period (e.g., 4-24 hours).
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Wash the cells with ice-cold PBS and harvest them.
b) Cell Lysis:
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Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Clarify the lysate by centrifugation to remove cellular debris.
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Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
c) Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following components in order:
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Biotin azide (or a cleavable biotin alkyne if using an alkyne-containing amino acid analog) to a final concentration of 50-100 µM.
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Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or a more water-soluble ligand like THPTA to a final concentration of 100 µM.
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Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
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-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
d) Affinity Purification:
-
Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by 8 M urea, and then PBS).
-
Elute the biotinylated proteins from the beads. For non-cleavable linkers, this typically requires harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). For cleavable linkers, use the appropriate cleavage buffer as indicated in the table above.
e) Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP conjugate.
-
For proteomic analysis, the eluted proteins can be digested with trypsin and analyzed by mass spectrometry.
Labeling of Glycoproteins
This protocol enables the specific biotinylation of glycoproteins.
-
Dissolve the purified glycoprotein in 100 mM sodium acetate, pH 5.5, at a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10 mM to oxidize the cis-diols of the carbohydrate moieties to aldehydes. Incubate in the dark for 20-30 minutes at room temperature.
-
Remove the excess sodium periodate using a desalting column.
-
To the oxidized glycoprotein, add an alkyne-functionalized hydrazide or aminooxy compound to react with the generated aldehydes, thereby introducing an alkyne handle.
-
Purify the alkyne-modified glycoprotein using a desalting column.
-
Perform the click chemistry reaction with biotin azide as described in the BONCAT protocol.
-
Purify the biotinylated glycoprotein to remove excess click chemistry reagents.
Visualizations of Workflows and Pathways
Graphviz (DOT language) is a powerful tool for visualizing complex biological processes. The following diagrams illustrate key experimental workflows and a signaling pathway where biotin azide can be applied.
Metabolic Labeling and Affinity Purification Workflow
Caption: Workflow for Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Activity-Based Protein Profiling (ABPP) Workflow
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Proximity Ligation Assay (PLA) for Protein-Protein Interaction
Caption: Proximity Ligation Assay (PLA) workflow for protein interaction analysis.
Investigating the Wnt/β-Catenin Signaling Pathway
Biotin azide-based techniques can be employed to study protein-protein interactions and post-translational modifications within critical signaling pathways like the Wnt/β-catenin pathway. For example, metabolic labeling with an alkyne-containing sugar analog could be used to identify glycosylated proteins within the pathway, followed by biotin azide click chemistry and affinity purification.
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.
Conclusion
Biotin azide, in conjunction with click chemistry, offers a robust and versatile platform for the study of biomolecules. Its high specificity, efficiency, and compatibility with biological systems have made it an indispensable tool for researchers, scientists, and drug development professionals. The ability to specifically label and subsequently purify or visualize tagged molecules provides powerful insights into complex biological processes, from protein synthesis and post-translational modifications to intricate signaling networks. The continued development of novel biotin azide probes, including those with cleavable linkers and enhanced solubility, will undoubtedly expand the applications of this remarkable technology in the years to come.
References
The Transformative Power of PEGylation in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has emerged as a cornerstone technology in the development of biotherapeutics. This in-depth guide explores the multifaceted benefits of PEGylation, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing this powerful tool for drug delivery and optimization.
Core Benefits of PEGylation: A Quantitative Perspective
PEGylation confers a multitude of advantages to bioconjugates, primarily by increasing their hydrodynamic size and creating a hydrophilic shield. These alterations fundamentally improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. The "stealth" properties imparted by the PEG chains shield the bioconjugate from the host's immune system and enzymatic degradation, leading to a cascade of therapeutic benefits.[1]
Enhanced Pharmacokinetics and Bioavailability
One of the most significant advantages of PEGylation is the dramatic extension of a drug's circulating half-life. By increasing the molecule's size, PEGylation reduces renal clearance, allowing for less frequent dosing and improved patient compliance.[2][3]
| Therapeutic Agent | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Filgrastim (G-CSF) | 3.5 hours | 33.2 - 49 hours | ~9.5 - 14 | [4][5] |
| Interferon alfa-2a | 2.3 hours (absorption) | 50 hours (absorption) | ~21.7 | |
| Interferon alfa-2b | 2.3 hours (absorption) | 4.6 hours (absorption) | 2 | |
| Doxorubicin | Minutes | 36.4 - 90 hours (liposomal) | >300 (AUC) | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25.5 |
Table 1: Impact of PEGylation on the Serum Half-Life of Various Therapeutics.
Increased Hydrodynamic Radius
The covalent attachment of PEG chains significantly increases the hydrodynamic volume of the bioconjugate, a key factor in reducing renal filtration.
| Protein | PEG Size (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh vs. Native Protein | Reference(s) |
| Human Serum Albumin (HSA) | 5 | - | 1.20 | |
| Human Serum Albumin (HSA) | 10 | - | 1.48 | |
| Human Serum Albumin (HSA) | 20 (linear) | - | 1.75 | |
| Human Serum Albumin (HSA) | 20 (branched) | - | 1.83 | |
| Interferon-α-2b | 10 | 5.7 | ~2.85 | |
| Interferon-α-2b | 20 | 7.4 | ~3.7 | |
| Interferon-α-2b | 30 | 9.1 | ~4.55 | |
| Interferon-α-2b | 45 | 9.6 | ~4.8 |
Table 2: Effect of PEGylation on the Hydrodynamic Radius of Proteins.
Reduced Immunogenicity
By masking antigenic epitopes on the surface of therapeutic proteins, PEGylation can significantly reduce their immunogenicity, minimizing the risk of adverse immune responses and the development of neutralizing antibodies.
| Therapeutic Protein | Observation | Reference(s) |
| Asparaginase | PEG-asparaginase is tolerated by patients with known hypersensitivity to the native form. While anti-PEG antibodies can develop, the immunogenicity of the protein itself is reduced. | |
| Uricase (Pegloticase) | Although anti-pegloticase antibodies can form (often targeting the PEG moiety), PEGylation reduces the immunogenicity of the foreign uricase enzyme, enabling its therapeutic use. |
Table 3: Qualitative and Quantitative Data on Reduced Immunogenicity through PEGylation.
Altered Enzyme Kinetics
The steric hindrance imposed by the PEG chains can influence the interaction of an enzyme with its substrate, often leading to a decrease in the catalytic turnover rate (kcat) and an increase in the Michaelis constant (KM), indicating lower substrate affinity.
| Enzyme | PEG Size (Da) | Degree of PEGylation (mols PEG/mol enzyme) | kcat (% of native) | KM (% of native) | Reference(s) |
| α-Chymotrypsin | 700 | 1.2 ± 0.3 | ~80% | ~200% | |
| α-Chymotrypsin | 700 | 6.2 ± 0.6 | ~60% | ~300% | |
| α-Chymotrypsin | 2000 | 1.3 ± 0.6 | ~80% | ~160% | |
| α-Chymotrypsin | 2000 | 8.4 ± 0.4 | ~60% | ~300% | |
| α-Chymotrypsin | 5000 | 1.3 ± 0.3 | ~78% | ~200% | |
| α-Chymotrypsin | 5000 | 7.6 ± 0.7 | ~50% | ~220% |
Table 4: Impact of PEGylation on the Kinetic Parameters of α-Chymotrypsin.
Enhanced Solubility
The hydrophilic nature of PEG can significantly improve the solubility of poorly water-soluble drugs and prevent the aggregation of protein therapeutics.
| Drug | PEG Molecular Weight | Observation | Reference(s) |
| Simvastatin | 20,000 | Increased PEG molecular weight resulted in higher phase solubility of the drug. | |
| Various poorly soluble drugs | 20,000 (in PEGosomes) | PEGosomes demonstrated a significant increase in the solubility of probucol and ciprofloxacin. |
Table 5: Improvement in Drug Solubility with PEGylation.
Key Experimental Protocols
The success of PEGylation hinges on the careful selection and execution of appropriate conjugation chemistry and subsequent purification and characterization.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This is one of the most common methods for PEGylating proteins, targeting the primary amines of lysine residues and the N-terminus.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and separate the PEGylated protein from the unreacted protein using size-exclusion or ion-exchange chromatography.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This method provides a more site-specific approach to PEGylation by targeting free sulfhydryl groups on cysteine residues.
Materials:
-
Thiol-containing molecule (protein, peptide, etc.)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system
Procedure:
-
Reduction of Disulfides (if necessary): If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated product using size-exclusion or ion-exchange chromatography to remove unreacted PEG and starting material.
Protocol 3: PEGylation of Gold Nanoparticles
PEGylation is a common strategy to improve the stability and biocompatibility of nanoparticles for in vivo applications.
Materials:
-
Colloidal gold nanoparticle (AuNP) solution
-
Thiol-terminated PEG (HS-PEG)
-
Deionized water
Procedure:
-
AuNP Solution Preparation: Prepare a solution of AuNPs at a known concentration (e.g., 1 nM).
-
HS-PEG Solution Preparation: Prepare a stock solution of HS-PEG in deionized water.
-
PEGylation Reaction: Add the HS-PEG solution to the AuNP solution at a desired molar ratio (e.g., 50:1 to 2000:1 HS-PEG:AuNP). Vortex the mixture immediately.
-
Incubation: Incubate the reaction mixture at room temperature for at least 24-48 hours to allow for the formation of a stable gold-thiol bond.
-
Purification (optional): To remove excess, unbound PEG, the PEGylated AuNPs can be purified by centrifugation and resuspension in fresh deionized water.
Protocol 4: Characterization of PEGylated Proteins
Thorough characterization is crucial to ensure the quality and consistency of the PEGylated product.
-
Degree of PEGylation:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the most accurate determination of the number of PEG chains attached and the overall mass of the conjugate.
-
-
Site of PEGylation:
-
Peptide Mapping: Involves digesting the PEGylated protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the PEGylated peptides.
-
-
Purity:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates the PEGylated protein from unreacted protein and free PEG.
-
Ion-Exchange Chromatography (IEX-HPLC): Can separate species with different numbers of attached PEG chains.
-
-
Biological Activity:
-
Perform an appropriate in vitro assay to determine if the PEGylation has affected the biological function of the molecule.
-
Protocol 5: ELISA for Anti-PEG Antibody Detection
Detecting the presence of anti-PEG antibodies in patient samples is important for understanding the immunogenic potential of a PEGylated therapeutic.
Materials:
-
High-binding 96-well microplate
-
PEGylated antigen for coating (e.g., mPEG-BSA)
-
Blocking buffer (e.g., 1% milk or BSA in PBS)
-
Patient serum or plasma samples
-
HRP-conjugated secondary antibody (e.g., anti-human IgG or IgM)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the microplate wells with the PEGylated antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Sample Incubation: Add diluted patient samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described above.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Visualizing the Impact of PEGylation
Signaling Pathways
PEGylated drugs can modulate cellular signaling pathways to exert their therapeutic effects.
Caption: Peginterferon-alpha signaling cascade.
Caption: Mechanism of action of Doxorubicin.
Caption: Mechanism of action of Pegloticase.
Experimental and Logical Workflows
Visualizing the logical steps in PEGylation and its therapeutic application provides a clear framework for understanding the technology.
Caption: General workflow for protein PEGylation.
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Conclusion
PEGylation remains a vital and versatile tool in bioconjugation, offering a proven strategy to enhance the therapeutic potential of a wide range of molecules. By understanding the fundamental principles, leveraging quantitative data to inform design, and meticulously applying and characterizing the results of experimental protocols, researchers can continue to innovate and develop next-generation therapeutics with improved efficacy, safety, and patient convenience. As the field advances, novel PEGylation strategies, including site-specific conjugation and the use of biodegradable linkers, promise to further refine this powerful technology.
References
- 1. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viral Dynamics and Pharmacokinetics of Peginterferon Alpha-2A and Peginterferon Alpha-2B in Naive Patients with Chronic Hepatitis C: A Randomized, Controlled Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
The Strategic Integration of Biotin-PEG3-Azide in Advanced Antibody-Drug Conjugate Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics engineered to deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex molecules are critically dependent on the linker connecting the antibody to the payload. This technical guide delves into the multifaceted role of Biotin-PEG3-Azide, a versatile linker that offers distinct advantages in the development of next-generation ADCs. By leveraging the principles of bioorthogonal click chemistry, the benefits of PEGylation, and the power of biotin-avidin interactions, this linker provides a robust platform for creating highly specific and effective cancer therapies.
Core Concepts: Deconstructing the this compound Linker
This compound is a heterobifunctional linker composed of three key functional moieties: a biotin molecule, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. Each component plays a strategic role in the design and functionality of an ADC.
-
Biotin: This small, naturally occurring vitamin (B7) exhibits an exceptionally strong and highly specific non-covalent interaction with avidin and streptavidin proteins.[1] This property is invaluable during ADC development for purification and characterization. Biotinylated ADCs can be efficiently isolated from complex mixtures using streptavidin-coated resins, ensuring high purity of the final conjugate.[2] Furthermore, the biotin-streptavidin system can be exploited for pre-targeting strategies in drug delivery.[1]
-
Polyethylene Glycol (PEG) Spacer: The three-unit PEG spacer is a short, hydrophilic chain that imparts several beneficial properties to the ADC. PEGylation is a well-established strategy to improve the pharmacokinetic profile of biotherapeutics.[3][4] The PEG linker enhances the aqueous solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, mitigating the risk of aggregation. Moreover, the PEG chain can increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending its circulation half-life.
-
Azide Group: The terminal azide (N₃) group is a key component for bioorthogonal conjugation. Azides are largely inert in biological systems but react efficiently and specifically with alkyne-functionalized molecules through "click chemistry." This allows for the precise and stable attachment of a cytotoxic payload to the antibody under mild, biocompatible conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂N₆O₅S | |
| Molecular Weight | 444.6 g/mol | |
| Solubility | Soluble in DMSO, DMF; Moderately soluble in water |
The Power of Click Chemistry in ADC Synthesis
The azide group of the this compound linker enables its participation in one of the most efficient and widely used bioconjugation reactions: the azide-alkyne cycloaddition, commonly known as "click chemistry." This reaction can be performed in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for bioconjugation in living systems.
The choice between CuAAC and SPAAC depends on the specific requirements of the ADC synthesis, including the sensitivity of the antibody and payload to copper.
Mechanism of Action of an ADC
The therapeutic effect of an ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell.
Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The complex is then trafficked to intracellular compartments, such as endosomes and lysosomes. Within the acidic and enzyme-rich environment of the lysosome, the linker is designed to be cleaved, releasing the potent cytotoxic payload. The released drug can then exert its cell-killing effect, often by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.
Signaling Pathways in HER2-Targeted ADCs
A prominent target for many ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a variety of cancers, including breast and gastric cancers. HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling pathways that promote cell proliferation, survival, and invasion.
Anti-HER2 ADCs work by binding to the HER2 receptor, leading to their internalization and the subsequent release of the cytotoxic payload, thereby killing the cancer cell.
Quantitative Data on ADC Performance
The performance of an ADC is evaluated based on several key parameters, including its drug-to-antibody ratio (DAR), binding affinity, and in vitro cytotoxicity. The choice of linker, including the length of the PEG chain, can significantly impact these parameters.
Table 2: Representative Drug-to-Antibody Ratios (DARs) for Different Conjugation Chemistries
| Conjugation Chemistry | Typical DAR Range | Key Characteristics |
| Lysine Conjugation | 0 - 8 (Heterogeneous) | Stochastically conjugates to accessible lysine residues. |
| Cysteine Conjugation (reduced interchain disulfides) | 0, 2, 4, 6, 8 (Heterogeneous) | Conjugates to reduced cysteine residues in the hinge region. |
| Site-Specific Conjugation (e.g., via engineered cysteines or unnatural amino acids) | 2 or 4 (Homogeneous) | Allows for precise control over the location and number of conjugated drugs. |
Note: The use of this compound with click chemistry allows for its application in all of the above conjugation strategies, depending on how the alkyne functionality is introduced to the antibody.
Table 3: Illustrative Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-life | Reference |
| Short (e.g., PEG4) | Lower (more potent) | Moderate | Shorter | |
| Medium (e.g., PEG8-PEG12) | Moderate | Improved | Longer | |
| Long (e.g., PEG24) | Higher (less potent) | Potentially further improved | Longest |
This table provides a general trend. The optimal PEG linker length is highly dependent on the specific antibody, payload, and tumor target.
Experimental Protocols
The development of a this compound-linked ADC involves a series of well-defined experimental procedures. Below are detailed methodologies for key steps in this process.
Antibody Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified antibody with an azide-functionalized payload using this compound.
Materials:
-
Alkyne-modified antibody (e.g., 5 mg/mL in PBS)
-
This compound-payload (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare the Antibody: Dilute the alkyne-modified antibody to a final concentration of 2 mg/mL in PBS.
-
Prepare the Click-Chemistry Cocktail: In a microcentrifuge tube, mix the following reagents in order:
-
5 µL of 50 mM CuSO₄
-
25 µL of 50 mM THPTA
-
Vortex briefly to mix.
-
-
Initiate the Conjugation Reaction:
-
To 1 mL of the diluted antibody, add the this compound-payload to achieve a 10-fold molar excess.
-
Add the pre-mixed CuSO₄/THPTA solution to the antibody-payload mixture.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography with a streptavidin resin to remove excess reagents and unconjugated payload.
Purification of Biotinylated ADC using Streptavidin Affinity Chromatography
This protocol outlines the purification of the biotinylated ADC from the conjugation reaction mixture.
Materials:
-
Streptavidin-agarose resin
-
Conjugation reaction mixture
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M glycine, pH 2.8
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Equilibrate the Resin: Pack a column with streptavidin-agarose resin and equilibrate with 10 column volumes of Binding/Wash Buffer.
-
Load the Sample: Apply the conjugation reaction mixture to the column.
-
Wash: Wash the column with 20 column volumes of Binding/Wash Buffer to remove unbound material.
-
Elute: Elute the bound ADC with 5-10 column volumes of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Buffer Exchange: Pool the fractions containing the ADC and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic potential of the purified ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Purified ADC
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete growth medium. Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
This compound represents a highly versatile and enabling tool in the field of antibody-drug conjugate development. Its unique combination of a biotin handle for purification and potential targeting, a PEG spacer for improved pharmacokinetics and solubility, and an azide group for efficient and specific "click" chemistry conjugation provides a powerful platform for the rational design of next-generation ADCs. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this innovative linker technology in the pursuit of more effective and safer cancer therapies. As our understanding of the intricate interplay between linker chemistry and ADC performance continues to evolve, the strategic use of well-defined linkers like this compound will be paramount in advancing the clinical success of this transformative class of biotherapeutics.
References
Methodological & Application
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This "click chemistry" reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells, in vivo imaging, and the development of targeted therapeutics.[1][2][3] The reaction is driven by the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which rapidly and specifically reacts with an azide-functionalized molecule to form a stable triazole linkage.[1][4]
Biotin-PEG3-Azide is a versatile reagent for introducing a biotin moiety to cyclooctyne-modified biomolecules. The polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, potentially increasing the efficiency of the SPAAC reaction. The terminal azide group allows for its seamless participation in SPAAC reactions, while the biotin provides a powerful handle for affinity purification, detection, and immobilization of the labeled biomolecule.
These application notes provide an overview of the use of this compound in SPAAC reactions, including quantitative kinetic data, detailed experimental protocols for protein labeling, and methods for the purification of the resulting biotinylated conjugates.
Data Presentation
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k), which is influenced by the specific cyclooctyne and azide pairing, as well as reaction conditions such as solvent and temperature. The following tables provide a summary of reported second-order rate constants for common cyclooctynes with a model azide (benzyl azide) to serve as a reference for reaction planning. The inclusion of a PEG linker, as in this compound, has been shown to increase reaction rates by reducing steric hindrance.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO | 0.6 - 1.0 |
| BCN | ~0.1 |
| DIFO | ~0.7 |
Table 1: Comparative Second-Order Rate Constants of Common Cyclooctynes. The rate constants provided are approximate ranges based on reactions with benzyl azide and can vary depending on the specific azide, solvent, and temperature.
| Parameter | Observation | Implication for this compound Reactions |
| Cyclooctyne Reactivity | DBCO generally exhibits the fastest kinetics, followed by DIFO and then BCN. | For rapid labeling, DBCO is the preferred reaction partner. BCN may be suitable for applications where slower, more controlled conjugation is desired. |
| PEG Linker | The presence of a PEG linker can increase the SPAAC reaction rate by minimizing steric hindrance between the reacting molecules. | The PEG3 spacer in this compound is expected to contribute to favorable reaction kinetics. |
| Solvent | SPAAC reactions are generally faster in aqueous solutions compared to organic solvents. | This is advantageous for bioconjugation reactions performed in physiological buffers. |
| Temperature | Reaction rates increase with temperature. | Reactions can be performed at room temperature or 37°C for efficient conjugation. |
Table 2: Key Parameters Influencing SPAAC Reaction Kinetics.
Experimental Protocols
Protocol 1: General Protein Labeling using SPAAC with this compound
This protocol describes the labeling of a protein that has been pre-functionalized with a cyclooctyne group (e.g., DBCO or BCN) with this compound.
Materials:
-
Cyclooctyne-functionalized protein (e.g., DBCO-Protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Ensure the cyclooctyne-functionalized protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
To the cyclooctyne-functionalized protein solution, add the this compound stock solution to achieve a 2- to 10-fold molar excess of the azide over the protein.
-
Note: The optimal molar excess may need to be determined empirically for each specific protein and application.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction can also be performed at 37°C to increase the rate.
-
-
Purification:
-
Remove the excess unreacted this compound and byproducts using a spin desalting column or by dialysis against PBS.
-
-
Confirmation of Labeling (Optional):
-
The successful biotinylation can be confirmed by a variety of methods, including:
-
SDS-PAGE analysis: A slight shift in the molecular weight of the protein may be observed.
-
Western blot: Using a streptavidin-HRP conjugate to detect the biotinylated protein.
-
Mass spectrometry: To confirm the mass increase corresponding to the addition of the this compound moiety.
-
-
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
This protocol describes the enrichment of the biotinylated protein from the reaction mixture using streptavidin-functionalized resin.
Materials:
-
Biotinylated protein solution from the SPAAC reaction
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Spin columns or chromatography columns
Procedure:
-
Resin Preparation:
-
Wash the streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding:
-
Incubate the biotinylated protein solution with the washed streptavidin-agarose resin for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin extensively with Binding/Wash Buffer to remove any non-specifically bound proteins and excess reagents.
-
-
Elution:
-
Elute the biotinylated protein from the resin using the Elution Buffer.
-
If using a low pH elution buffer, immediately neutralize the collected fractions with Neutralization Buffer.
-
If using a competitive elution with free biotin, multiple incubations may be necessary for efficient recovery.
-
-
Buffer Exchange:
-
Perform a buffer exchange on the eluted protein into a suitable storage buffer using a desalting column or dialysis.
-
Visualizations
Caption: Experimental workflow for SPAAC-mediated biotinylation.
Caption: Core reaction mechanism of SPAAC.
Caption: Relationship between reaction kinetics and applications.
References
Application Notes and Protocols for Protein Labeling with Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for the detection, purification, and immobilization of proteins and other biomolecules. Biotin-PEG3-Azide is a biotinylation reagent that enables the labeling of alkyne-modified molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This document provides detailed protocols for labeling alkyne-containing proteins with this compound via two common click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The azide group on this compound reacts with a terminal alkyne on a target molecule to form a stable triazole linkage.[1][2] The polyethylene glycol (PEG) spacer arm is hydrophilic, which helps to increase the solubility of the labeled protein and minimize aggregation.[3]
Principle of the Reactions
There are two primary methods for labeling alkyne-modified proteins with this compound:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[4] The reaction is highly efficient and specific, proceeding readily in aqueous buffers.[5] To maintain copper in its active Cu(I) state, a reducing agent such as sodium ascorbate is typically included. A copper-chelating ligand like Tris(hydroxypropyltriazolylmethyl)amine (THPTA) can be used to improve reaction efficiency and protect the protein from potential damage by reactive oxygen species.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The ring strain of the cyclooctyne provides the energy required for the reaction to proceed without a catalyst, making it ideal for applications in living cells or other systems where copper toxicity is a concern.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for designing protein labeling experiments with this compound.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling of Alkyne-Modified Proteins
| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to protein) |
| Alkyne-Modified Protein | 1-10 mg/mL | 10-100 µM | 1x |
| This compound | 10 mM in DMSO | 100-500 µM | 10-50x |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | 0.5-1x (relative to this compound) |
| THPTA Ligand | 50 mM in H₂O | 250-500 µM | 5x (relative to CuSO₄) |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1-5 mM | 20-100x (relative to CuSO₄) |
Table 2: Recommended Reagent Concentrations for SPAAC Labeling of Cyclooctyne-Modified Proteins
| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to protein) |
| Cyclooctyne-Modified Protein | 1-10 mg/mL | 10-100 µM | 1x |
| This compound | 10 mM in DMSO | 20-200 µM | 2-20x |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.
Caption: General Experimental Workflow for Protein Biotinylation.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling a protein that has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (stored at -20°C, desiccated)
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in deionized water)
-
THPTA ligand solution (50 mM in deionized water)
-
Sodium Ascorbate solution (100 mM in deionized water, prepare fresh immediately before use )
-
Desalting columns or dialysis cassettes for purification
-
Streptavidin agarose resin for affinity purification
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a competitive biotin analog)
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution to achieve the desired final concentrations (see Table 1). Mix gently.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A common ratio is 1 part CuSO₄ to 5 parts ligand. Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA mixture to the protein/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final volume of DMSO should ideally be less than 10% of the total reaction volume to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification to Remove Excess Biotin:
-
Remove unreacted this compound and other small molecules using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Affinity Purification of Biotinylated Protein (Optional):
-
To isolate the biotinylated protein from any unlabeled protein, use streptavidin agarose resin.
-
Incubate the purified reaction mixture with the streptavidin resin according to the manufacturer's instructions.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the biotinylated protein using a low pH buffer or a buffer containing a competitive biotin analog. Note that harsh elution conditions may be required, which could denature the protein.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling a protein that has been modified to contain a strained cyclooctyne (e.g., DBCO, BCN).
Materials:
-
Cyclooctyne-modified protein in an appropriate buffer
-
This compound (stored at -20°C, desiccated)
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
Streptavidin agarose resin for affinity purification
-
Elution buffer
Procedure:
-
Protein Preparation: Prepare the cyclooctyne-modified protein at a concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
Combine the cyclooctyne-modified protein solution and the this compound stock solution to the desired final concentrations (see Table 2). Mix gently.
-
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used.
-
Purification: Follow steps 5 and 6 from the CuAAC protocol to remove excess biotin and perform affinity purification if necessary.
Analysis of Biotinylation
The efficiency of biotinylation can be assessed by several methods:
-
SDS-PAGE with Streptavidin-HRP Conjugate: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.
-
Gel-Shift Assay: Incubation of the biotinylated protein with streptavidin will result in a higher molecular weight complex that can be visualized as a "shift" on an SDS-PAGE gel.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated into the protein.
-
Mass Spectrometry: For a precise determination of the degree of labeling, mass spectrometry can be used to measure the mass shift corresponding to the addition of the this compound moiety.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive this compound (hydrolyzed). | Use a fresh vial of the reagent and ensure it is stored properly. |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. | |
| (CuAAC) Inactive catalyst. | Prepare the sodium ascorbate solution fresh for each experiment. Ensure proper concentrations of all catalyst components. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of the added biotin stock solution low (<10% of the total reaction volume). |
| Protein is unstable under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High Background in Downstream Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration. |
Conclusion
Labeling proteins with this compound via click chemistry offers a robust and specific method for biotinylation. The choice between the CuAAC and SPAAC protocols will depend on the specific application and the nature of the protein being labeled. By carefully controlling the reaction conditions and implementing appropriate purification and analysis techniques, researchers can successfully generate biotinylated proteins for a wide range of downstream applications in basic research and drug development.
References
Biotin-PEG3-Azide: Application Notes and Protocols for Labeling DNA and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Azide is a versatile biotinylation reagent designed for the efficient labeling of alkyne-modified DNA and oligonucleotides. This reagent incorporates a biotin moiety for affinity-based detection and purification, an azide group for covalent ligation via "click chemistry," and a hydrophilic polyethylene glycol (PEG) spacer. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling nucleic acids through both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Principle of the Method
The labeling strategy is based on the highly specific and efficient click chemistry reaction, which forms a stable triazole linkage between an azide (on the this compound) and an alkyne (incorporated into the DNA or oligonucleotide).[4][5] This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.
Two primary modes of click chemistry are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is a robust and high-yielding reaction, often preferred for its rapid kinetics.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO). The inherent ring strain of the cyclooctyne drives the reaction with the azide, obviating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells or where copper sensitivity is a concern.
Once labeled, the biotinylated DNA or oligonucleotide can be detected using streptavidin conjugates (e.g., streptavidin-HRP, fluorescent streptavidin) or purified from complex mixtures using streptavidin-coated magnetic beads or resins.
Data Presentation
Comparison of CuAAC and SPAAC for DNA/Oligonucleotide Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Generally very fast, with reaction times from minutes to a few hours for complete conversion. | Slower than CuAAC, with rates dependent on the cyclooctyne used. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high yields, but may require longer incubation or higher reagent concentrations. |
| Biocompatibility | Copper(I) can be toxic to living cells, though toxicity can be mitigated with ligands. | Highly biocompatible due to the absence of a metal catalyst. |
| Reagent Size | Small terminal alkyne modification on the nucleic acid. | Bulky cyclooctyne modification on the nucleic acid. |
| Background | Generally low background. | Potential for non-specific reactions with thiols in complex biological samples. |
Reaction Kinetics of SPAAC with Various Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used. |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC
This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification with this compound using a copper(I)-catalyzed reaction.
Materials and Reagents:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Nuclease-free water
-
Acetone or Ethanol for precipitation
-
3% Lithium perchlorate in acetone (for oligonucleotide precipitation)
-
Sodium acetate, 3 M, pH 5.2 (for DNA precipitation)
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 5 mM solution of ascorbic acid in nuclease-free water.
-
Prepare the Copper(II)-TBTA stock solution as described in the appendix of reference.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.
-
Add 2M TEAA buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50% (v/v) and vortex.
-
Add the 10 mM this compound stock solution to a final concentration 1.5 times that of the oligonucleotide concentration and vortex.
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
-
-
Catalyst Addition and Incubation:
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube with the inert gas and cap it tightly.
-
Vortex the mixture thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.
-
Incubate the reaction at room temperature overnight.
-
-
Precipitation of the Labeled Oligonucleotide:
-
For oligonucleotides, add at least a 4-fold excess volume of 3% lithium perchlorate in acetone. For DNA, add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of ethanol.
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully discard the supernatant.
-
Wash the pellet with acetone (for oligonucleotides) or 70% ethanol (for DNA) and centrifuge again.
-
Discard the supernatant and air-dry the pellet.
-
-
Purification:
-
Resuspend the dried pellet in a suitable buffer.
-
The labeled oligonucleotide can be further purified by RP-HPLC or PAGE.
-
Protocol 2: Labeling of DBCO-Modified DNA via SPAAC
This protocol details the labeling of a DNA molecule modified with a DBCO group using this compound in a copper-free reaction.
Materials and Reagents:
-
DBCO-modified DNA
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve the DBCO-modified DNA in nuclease-free water or PBS to a desired concentration (e.g., 100 µM).
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified DNA solution with the this compound stock solution. A 5 to 10-fold molar excess of the biotin-azide is recommended to ensure complete labeling.
-
The final concentration of DMSO in the reaction mixture should be kept as low as possible, ideally below 20%, to avoid potential interference with DNA structure, though higher concentrations can be tolerated.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time can be optimized depending on the specific reactants and desired labeling efficiency. For some applications, incubation at 37°C can accelerate the reaction.
-
-
Purification of the Labeled DNA:
-
The biotinylated DNA can be purified from excess this compound using several methods:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the DNA.
-
Size-Exclusion Chromatography: Use a suitable size-exclusion column (e.g., G-25) to separate the labeled DNA from the smaller unreacted biotin-azide molecules.
-
Affinity Purification: If a preliminary purification is desired before downstream applications, streptavidin-based purification can be performed as described in Protocol 3.
-
-
Protocol 3: Purification of Biotinylated DNA/Oligonucleotides using Streptavidin Magnetic Beads
This protocol outlines the capture and purification of biotinylated nucleic acids from a reaction mixture or biological sample.
Materials and Reagents:
-
Biotinylated DNA/Oligonucleotide sample
-
Streptavidin Magnetic Beads
-
Binding/Wash Buffer for nucleic acids (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Elution Buffer (optional, for non-cleavable linkers, harsh conditions are needed, e.g., 95% formamide, 10 mM EDTA at 65-90°C, or by using a cleavable version of the biotin-azide linker)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads thoroughly by vortexing.
-
Transfer the required volume of beads to a new microcentrifuge tube. The binding capacity of the beads should be considered (e.g., 500 pmol of a 25 bp ssDNA per milligram of beads).
-
Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.
-
Wash the beads by resuspending them in an equal volume of Binding/Wash Buffer. Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step twice for a total of three washes.
-
-
Binding of Biotinylated Nucleic Acid:
-
Resuspend the biotinylated DNA/oligonucleotide sample in the Binding/Wash Buffer.
-
Add the sample to the washed streptavidin magnetic beads.
-
Incubate for 15-30 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with the Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, pellet them on the magnetic rack, and discard the supernatant.
-
-
Downstream Applications or Elution:
-
For downstream applications on beads: After the final wash, resuspend the beads with the immobilized biotinylated nucleic acid in a buffer compatible with the next experimental step.
-
Elution (for non-cleavable linkers): Elution of biotinylated nucleic acids from streptavidin is generally inefficient due to the strong interaction. For applications requiring the release of the nucleic acid, consider using a cleavable biotin-azide reagent. If a non-cleavable linker was used, harsh denaturing conditions are required, such as heating at 65-90°C in a solution containing 95% formamide and 10 mM EDTA. This will denature the streptavidin and release the nucleic acid.
-
Protocol 4: Detection of Biotinylated DNA using Streptavidin-HRP Conjugate
This protocol is for the detection of immobilized biotinylated DNA (e.g., in a Southern blot or a microplate-based assay) using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials and Reagents:
-
Immobilized biotinylated DNA (on a membrane or microplate)
-
Streptavidin-HRP conjugate
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent HRP substrate
-
Chemiluminescence detection system
Procedure:
-
Blocking:
-
Incubate the membrane or microplate with blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in the blocking buffer to the manufacturer's recommended concentration.
-
Remove the blocking buffer and add the diluted Streptavidin-HRP conjugate.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Remove the Streptavidin-HRP solution.
-
Wash the membrane or microplate three times for 5-10 minutes each with wash buffer.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane or microplate with the substrate for the recommended time (typically 1-5 minutes).
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Mandatory Visualization
Caption: Experimental workflow for labeling and downstream applications of biotinylated DNA/oligonucleotides.
Caption: Chemical pathways for CuAAC and SPAAC labeling reactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | - CuAAC: Ensure the copper catalyst is active (use fresh solutions of ascorbic acid). Optimize the concentration of copper and ligand. - SPAAC: Increase the incubation time or temperature (e.g., 37°C). Increase the molar excess of the this compound. - Ensure the alkyne or cyclooctyne modification on the DNA/oligonucleotide is intact and accessible. |
| Impure reagents. | Use high-purity reagents. Purify the modified oligonucleotide before the labeling reaction to remove any interfering substances from the synthesis. | |
| High Background in Downstream Detection | Non-specific binding of streptavidin conjugate. | - Increase the number and duration of wash steps. - Increase the concentration of blocking agents (e.g., non-fat milk, BSA) and detergents (e.g., Tween-20) in the buffers. |
| Non-specific binding of biotinylated DNA to the solid support. | Ensure proper blocking of the membrane or microplate. | |
| Difficulty in Purifying Labeled DNA/Oligonucleotide | Inefficient binding to streptavidin beads. | - Ensure the binding buffer has the correct composition (e.g., high salt for nucleic acids). - Do not overload the beads; use an adequate amount of beads for the amount of biotinylated material. |
| Inefficient elution. | For non-cleavable linkers, elution is difficult. Use harsh denaturing conditions. For future experiments, consider using a cleavable biotin-azide reagent. | |
| Degradation of DNA/Oligonucleotide | Nuclease contamination. | Use nuclease-free water, buffers, and tips throughout the procedure. |
| Harsh reaction conditions. | Click chemistry reactions are generally mild. For CuAAC, ensure the pH is maintained and avoid prolonged high temperatures. |
References
Application Notes and Protocols: Biotin-PEG3-Azide for In Situ Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ click chemistry is a powerful target-guided synthesis strategy where a biological target, such as an enzyme or protein, acts as a template to catalyze the formation of its own high-affinity ligand from a pool of smaller, reactive fragments.[1] This approach accelerates the discovery of potent and selective inhibitors and probes by ensuring that only the fragment combinations that bind optimally in the target's active site are "clicked" together.[1][2] The most common reaction employed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][4]
Biotin-PEG3-Azide is a versatile and indispensable reagent in this field. It incorporates three key functional elements:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, enabling robust detection, enrichment, and quantification of "clicked" products.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin.
-
Azide Group: A reactive moiety that specifically and efficiently couples with terminal alkyne groups via click chemistry.
These features make this compound an ideal tool for identifying and validating new drug targets, screening for novel inhibitors, and labeling biomolecules for downstream analysis.
Core Applications
-
Target-Guided Synthesis of Inhibitors: In situ click chemistry allows the target enzyme to select its best-fitting ligands from a library of azide and alkyne fragments, assembling a potent inhibitor directly within the active site. This compound serves as a universal azide-containing fragment for screening against various alkyne-modified molecules.
-
Protein Profiling and Target Identification: It is used to covalently label proteins that have been metabolically or chemically tagged with an alkyne group. The subsequent biotin tag allows for the isolation of these proteins from complex lysates using streptavidin affinity chromatography for identification by mass spectrometry.
-
Biomolecule Labeling: This reagent enables the efficient biotinylation of various alkyne-containing biomolecules, including proteins, DNA, and oligonucleotides, for purification or detection purposes.
-
PROTAC Development: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.
Data Presentation: Reagent Properties and Reaction Conditions
The following tables summarize the key properties of this compound and typical conditions for its use in click chemistry reactions.
| Property | Value | Reference |
| Molecular Weight | 444.55 g/mol | |
| Chemical Formula | C18H32N6O5S | |
| Purity | ≥95% (HPLC) | |
| Appearance | White to grey amorphous solid | |
| Solubility | DMSO (≥10 mg/mL), Water (100 mM), DMF | |
| Storage | Store at -20°C, desiccated. | |
| CAS Number | 875770-34-6 |
| Typical CuAAC Reaction Parameters | Concentration / Condition | Reference |
| This compound | 25 - 500 µM | |
| Alkyne-modified Biomolecule | 1 - 100 µM | |
| Copper(II) Sulfate (CuSO4) | 1 mM | |
| Copper(I)-stabilizing Ligand (e.g., TBTA) | 100 µM | |
| Reducing Agent (e.g., TCEP, Ascorbic Acid) | 1 mM | |
| Solvent | Aqueous buffer (e.g., PBS), DMSO/tert-butanol | |
| Temperature | Room Temperature | |
| Reaction Time | 1 hour to overnight |
Mandatory Visualizations
Caption: Workflow for target-guided synthesis using in situ click chemistry.
References
Illuminating the Cellular Landscape: Biotin-PEG3-Azide in Live Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a cornerstone of modern biological research, providing a dynamic window into the intricate processes that govern cellular function. A key challenge in this field is the precise and minimally invasive labeling of specific biomolecules within their native environment. Biotin-PEG3-Azide has emerged as a powerful tool for this purpose, enabling the bioorthogonal labeling of a wide range of molecules in living cells. This reagent, featuring a biotin moiety for detection, a flexible PEG3 linker for enhanced solubility and reduced steric hindrance, and a reactive azide group, facilitates highly specific covalent modification of target molecules through "click chemistry."[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging, with a focus on metabolic labeling and the visualization of cell surface glycoproteins. We also present a comparative overview of the two main click chemistry approaches: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
Principle of the Technology
The use of this compound in live cell imaging is predicated on the principles of bioorthogonal chemistry. This refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[5] The azide group on this compound is chemically inert within the cellular milieu but reacts efficiently and specifically with a partner functional group, typically an alkyne, that has been metabolically incorporated into a biomolecule of interest.
A common strategy involves introducing an alkyne-modified metabolic precursor, such as an alkyne-bearing sugar, amino acid, or lipid, to the cell culture. The cells' metabolic machinery incorporates this precursor into newly synthesized biomolecules. Subsequent treatment with this compound results in a "click" reaction, covalently attaching the biotin tag to the target molecule. The biotinylated molecule can then be visualized using fluorescently labeled streptavidin or avidin, which bind to biotin with very high affinity.
Key Applications in Live Cell Imaging
-
Visualization of Glycosylation: Metabolic labeling with azide- or alkyne-modified sugars allows for the imaging of protein and lipid glycosylation, providing insights into this critical post-translational modification.
-
Tracking Nascent Protein Synthesis: By using amino acid analogues containing an alkyne group, researchers can label and visualize newly synthesized proteins in real-time.
-
Studying Protein Trafficking and Internalization: Labeling of cell surface proteins allows for the tracking of their movement, including internalization and recycling pathways.
-
Investigating Protein-Protein Interactions: Proximity-based labeling strategies utilizing this compound can help to identify and visualize protein-protein interactions within the cellular context.
Data Presentation: Quantitative Comparison of CuAAC and SPAAC
The choice between the two primary forms of click chemistry, CuAAC and SPAAC, is a critical consideration for any live cell imaging experiment. The following table summarizes key quantitative parameters to aid in this decision.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics | Very fast (second-order rate constants ~10³ M⁻¹s⁻¹) | Fast (second-order rate constants ~1 M⁻¹s⁻¹) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst. Ligands like THPTA or BTTAA can mitigate this. | Highly biocompatible as it is copper-free. |
| Reagent Size | Small alkyne group, minimal perturbation. | Bulky cyclooctyne group, which may cause steric hindrance. |
| Signal-to-Noise Ratio | Generally high, but can be affected by non-specific copper binding. | Can have higher background due to the reactivity of strained alkynes with thiols. |
| Typical Labeling Time | 5 - 30 minutes | 30 - 120 minutes |
| Cell Viability | Can be compromised without protective ligands. | Generally high. |
Experimental Protocols
Protocol 1: Metabolic Labeling and Visualization of Cell Surface Glycoproteins using SPAAC
This protocol describes the labeling of cell surface sialoglycans in live cells using an azide-modified sugar precursor (peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) and subsequent reaction with a cyclooctyne-modified fluorescent probe. While this protocol uses a fluorescent probe directly, this compound can be used in a similar fashion with an alkyne-modified sugar, followed by detection with fluorescent streptavidin.
Materials:
-
Live mammalian cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
This compound
-
Alkyne-modified metabolic precursor (e.g., peracetylated N-alkynyl-mannosamine)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Metabolic Labeling:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare a stock solution of the alkyne-modified sugar in DMSO.
-
Add the alkyne-modified sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the alkyne group into cell surface glycans.
-
-
Click Reaction with this compound (SPAAC):
-
Prepare a stock solution of this compound in DMSO.
-
Gently wash the cells three times with pre-warmed PBS to remove unincorporated alkyne-sugar.
-
Dilute the this compound stock solution in complete culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C.
-
-
Staining with Fluorescent Streptavidin:
-
Wash the cells three times with pre-warmed PBS to remove excess this compound.
-
Dilute the fluorescently labeled streptavidin in a suitable buffer (e.g., PBS with 1% BSA) to the manufacturer's recommended concentration.
-
Incubate the cells with the fluorescent streptavidin solution for 10-20 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
Replace the wash buffer with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live-Cell Labeling of a Specific Protein using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling a specific cell surface protein that has been metabolically labeled with an azide-containing amino acid, followed by a CuAAC reaction with an alkyne-fluorophore. A similar workflow can be employed using an alkyne-containing amino acid and this compound.
Materials:
-
Live mammalian cells expressing the protein of interest
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA) or other azide-containing amino acid analog
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Fluorescently labeled alkyne probe
-
PBS
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.
-
Add the azide-containing amino acid (e.g., AHA) to the medium at a final concentration of 50-100 µM.
-
Incubate for 4-16 hours to allow for incorporation into newly synthesized proteins.
-
-
Copper-Catalyzed Click Reaction (CuAAC):
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail. For a final volume of 200 µL per well of a 96-well plate:
-
Premix 1 µL of 10 mM CuSO₄ with 5 µL of 10 mM THPTA.
-
Add the alkyne-fluorophore to a final concentration of 1-10 µM.
-
Add PBS to a final volume of 197.5 µL.
-
Immediately before adding to the cells, add 2.5 µL of a freshly prepared 100 mM sodium ascorbate solution.
-
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 5-15 minutes at room temperature.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Add fresh imaging medium.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using metabolic labeling and SPAAC.
References
- 1. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG3-Azide in Immunoprecipitation and Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG3-Azide for the enrichment of target proteins and their interacting partners through immunoprecipitation and pull-down assays. This technique leverages the high-affinity interaction between biotin and streptavidin, combined with the specificity of bioorthogonal click chemistry, to isolate and identify proteins of interest from complex biological samples.
Introduction to this compound
This compound is a versatile biotinylation reagent that facilitates the attachment of a biotin moiety to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.[1][2][3] The polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and provides a flexible linker arm, which minimizes steric hindrance and improves the binding efficiency of the biotin tag to streptavidin.[2][4] This reagent is a powerful tool for various applications, including proteomics, drug discovery, and molecular biology, enabling the selective labeling, detection, and purification of proteins and other biomolecules.
Principle of the Assay
The workflow involves a two-step process. First, a target protein or biomolecule is metabolically, enzymatically, or chemically labeled with an alkyne group. This is followed by a highly specific and efficient click reaction with this compound, which covalently attaches the biotin tag. The biotinylated protein, along with its binding partners, can then be selectively captured using streptavidin-conjugated beads. After stringent washing steps to remove non-specific binders, the protein complexes are eluted from the beads for downstream analysis, such as mass spectrometry or Western blotting.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 444.55 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO, DMF, Water (up to 10 mg/mL) | |
| Storage | Store at -20°C, desiccated | |
| Chemical Formula | C18H32N6O5S |
Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)
| Reagent | Stock Concentration | Final Concentration | Reference |
| This compound | 1.25 mM in water/DMSO | 25 µM | |
| Copper(II) Sulfate (CuSO4) | 50 mM in water | 1 mM | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in water | 1 mM | |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 1.7 mM in 1:4 DMSO:t-butanol | 100 µM |
Table 3: Binding Capacity of Commercially Available Streptavidin-Coated Magnetic Beads
| Bead Type | Supplier | Binding Capacity (pmol biotin/mg beads) | Reference |
| Streptavidin Magnetic Beads | NEB | 500 | |
| Dynabeads MyOne Streptavidin C1 | Invitrogen | ~2500-3500 | |
| Sera-Mag SpeedBeads Streptavidin-Coated | Cytiva | ~4500-5500 | |
| Streptavidin MagBeads | GenScript | Varies by lot |
Note: Binding capacities can vary between lots and manufacturers. It is recommended to perform a binding capacity assay for your specific application.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol describes the biotinylation of proteins that have been metabolically labeled with an alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG).
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Protease inhibitor cocktail
Procedure:
-
Prepare Reagent Stocks:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
TCEP: 50 mM in water (prepare fresh).
-
TBTA: 1.7 mM in a 1:4 (v/v) mixture of DMSO and t-butanol.
-
-
Prepare Click Reaction Cocktail: For each 100 µL of cell lysate, prepare the click reaction cocktail by adding the reagents in the following order, vortexing briefly after each addition:
-
1 µL of 10 mM this compound stock (final concentration: 100 µM).
-
2 µL of 50 mM CuSO4 stock (final concentration: 1 mM).
-
2 µL of 50 mM TCEP stock (final concentration: 1 mM).
-
6 µL of 1.7 mM TBTA stock (final concentration: 100 µM).
-
-
Labeling Reaction:
-
Add the freshly prepared click reaction cocktail to the cell lysate.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., PBS with 1% SDS).
-
Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin Magnetic Beads
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer: PBS, pH 7.4, 0.1% Tween-20, protease inhibitor cocktail
-
Elution Buffer (choose one):
-
High Biotin Elution Buffer: 25 mM Biotin in PBS, pH 7.4.
-
Denaturing Elution Buffer: 1X SDS-PAGE sample buffer.
-
Acidic Elution Buffer: 0.1 M glycine, pH 2.8.
-
-
Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.5
-
Magnetic separation rack
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
-
Wash the beads three times with an equal volume of Binding/Wash Buffer.
-
-
Binding of Biotinylated Proteins:
-
Resuspend the washed beads in the biotinylated protein sample.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with 1 mL of Binding/Wash Buffer. For the final wash, transfer the beads to a new tube to minimize carryover of non-specific proteins.
-
-
Elution:
-
High Biotin Elution:
-
Resuspend the beads in High Biotin Elution Buffer.
-
Incubate at 95°C for 5 minutes.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Denaturing Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
Place the tube on the magnetic rack and collect the supernatant.
-
-
Acidic Elution:
-
Resuspend the beads in Acidic Elution Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Place the tube on the magnetic rack and collect the supernatant. Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
-
Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for pull-down assay using this compound.
Caption: Mechanism of this compound in pull-down assays.
Caption: Investigating a signaling pathway with this compound pull-down.
References
Application of Biotin-PEG3-Azide in Proteomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Azide is a versatile chemical probe extensively used in proteomics for the enrichment and identification of specific protein populations. This reagent integrates the high-affinity interaction of biotin and streptavidin with the specificity of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry". The polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the biotin moiety, facilitating its capture. This document provides detailed application notes and protocols for the use of this compound in chemical proteomics, including activity-based protein profiling (ABPP) and pull-down assays for the identification of post-translationally modified or drug-targeted proteins.
Principle of Application
The core utility of this compound lies in its two functional ends. The azide group allows for the covalent attachment of the molecule to proteins that have been metabolically, enzymatically, or chemically tagged with an alkyne group. Once attached, the biotin serves as a powerful affinity handle for the selective enrichment of these tagged proteins from complex biological samples using streptavidin-coated beads. Subsequent analysis by mass spectrometry enables the identification and quantification of the enriched proteins.
Key Applications
Chemical Proteomics and Target Identification
In chemical proteomics, small molecule probes functionalized with an alkyne group are used to identify their protein targets. These probes can be designed to bind to specific enzymes or protein classes. After incubation with a cell lysate or in living cells, the alkyne-tagged probe-protein complexes are reacted with this compound via click chemistry. The resulting biotinylated proteins are then enriched and identified, revealing the targets of the small molecule.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to study the activity of enzymes in their native environment. ABPP probes are typically composed of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. For two-step labeling approaches, the reporter tag is a bioorthogonal handle like an alkyne. Following labeling of the proteome with an alkyne-containing ABPP probe, this compound is used to attach the biotin affinity tag, enabling the selective enrichment and identification of active enzymes.[1]
Post-Translational Modification (PTM) Analysis
This compound is instrumental in the study of various PTMs, such as glycosylation, phosphorylation, and ubiquitination. By employing metabolic labeling strategies where cells are fed with alkyne-modified precursors of these PTMs, the modifications are incorporated into proteins. Subsequent click reaction with this compound allows for the enrichment and identification of proteins carrying the specific PTM of interest.
Quantitative Data
The choice of the PEG linker length on the biotin-azide reagent can influence the number of identified peptides in a proteomics experiment. The following table summarizes data from a study comparing the number of unique peptide identifications using biotin-azide reagents with different PEG linker lengths in a chemical proteomics workflow.
| Biotin-Azide Reagent | Number of DDA Runs | Total Peptides Identified | Average Identifications per DDA Run |
| This compound | 17 | 225 | 13 |
| Biotin-PEG4-Azide | - | - | - |
| Biotin-PEG5-Azide | - | - | - |
| MixClick (1:1:1 ratio of PEG3, PEG4, PEG5) | 6 | 263 | 44 |
Data adapted from a study on homologous biotinyl azides, demonstrating that a mixed approach can enhance identification efficiency.[2]
Experimental Protocols
Protocol 1: Click Chemistry Labeling of Alkyne-Modified Proteins
This protocol describes the general procedure for labeling alkyne-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-2 mg/mL total protein concentration)
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Lysis Buffer (e.g., 20 mM HEPES, pH 7.5, 1% NP-40, 0.2% SDS)[2]
-
Cold acetone
Procedure:
-
To 1 mL of cell lysate (containing approximately 1 mg of protein), add the following click chemistry reagents to the final concentrations listed:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Precipitate the proteins by adding 4 volumes of cold acetone and incubate overnight at -20°C.
-
Pellet the precipitated proteins by centrifugation at 3,000 x g for 10 minutes.
-
Discard the supernatant and wash the protein pellet with cold acetone.
-
Allow the pellet to air dry before proceeding to the pull-down assay.
Protocol 2: Streptavidin Pull-Down of Biotinylated Proteins (Protein-Level Enrichment)
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Protein pellet from Protocol 1
-
Urea (8 M in 100 mM Tris-HCl, pH 8.5)
-
Streptavidin magnetic beads
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 8 M urea in 100 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: PBS
-
On-bead digestion buffer: 2 M urea in 100 mM Tris-HCl, pH 8.5, 1 mM DTT
-
Trypsin (mass spectrometry grade)
-
Iodoacetamide (IAA)
-
Formic acid
Procedure:
-
Resuspend the protein pellet in 1 mL of 8 M urea buffer.
-
Equilibrate the streptavidin magnetic beads by washing them three times with PBS.
-
Add the equilibrated beads to the protein solution and incubate for 2 hours at room temperature with rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with 1 mL of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5 minutes with rotation.
-
After the final wash, resuspend the beads in the on-bead digestion buffer.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
To alkylate the peptides, add IAA to a final concentration of 10 mM and incubate for 30 minutes in the dark at room temperature.
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
Pellet the beads and collect the supernatant containing the digested peptides for mass spectrometry analysis.
Visualizations
The following diagrams illustrate the key workflows involving this compound.
Caption: General workflow for chemical proteomics using this compound.
Caption: Two-step labeling workflow in Activity-Based Protein Profiling.
Caption: Detailed steps of the streptavidin pull-down and sample preparation.
Conclusion
This compound is an indispensable tool in modern proteomics, enabling the selective enrichment and identification of a wide array of protein targets. The combination of bioorthogonal click chemistry and high-affinity biotin-streptavidin capture provides a robust and versatile platform for researchers in basic science and drug discovery. The protocols and data presented here offer a comprehensive guide for the successful application of this compound in proteomics research.
References
Optimal Reaction Conditions for Biotin-PEG3-Azide Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimal use of Biotin-PEG3-Azide in labeling biomolecules. This compound is a versatile reagent that enables the attachment of biotin to various molecules through "click chemistry," a set of highly efficient and specific reactions. The inclusion of a polyethylene glycol (PEG) spacer reduces steric hindrance and enhances the accessibility of the biotin moiety for detection with streptavidin-based systems.
Introduction to this compound Labeling
This compound is primarily utilized in two types of bioorthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise and robust labeling of alkyne- or strained cyclooctyne-modified proteins, nucleic acids, and other biomolecules.[1][2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][5] It is a highly efficient and widely used method for bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.
Key Applications
-
Proteomics: Labeling and enrichment of newly synthesized proteins or specific post-translationally modified proteins.
-
Genomics and Transcriptomics: Labeling and detection of modified nucleic acids, such as 5-ethynyl-2'-deoxyuridine (EdU) incorporated into DNA during replication.
-
Glycobiology: Identification and visualization of glycoproteins on the cell surface.
-
Drug Development: Synthesis of antibody-drug conjugates and development of targeted therapies.
Data Presentation: Quantitative Reaction Parameters
The following tables summarize the recommended quantitative parameters for successful this compound labeling using both CuAAC and SPAAC methodologies.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions
| Parameter | Proteins (in solution/lysate) | Nucleic Acids (e.g., EdU) | Cell Surface Labeling |
| This compound Concentration | 5 µM - 50 µM | 1.5 µM - 10 µM | 400 µM |
| Alkyne-modified Biomolecule | 1 - 5 mg/mL protein lysate | N/A (incorporated in situ) | N/A (incorporated in situ) |
| Copper(II) Sulfate (CuSO₄) Stock Conc. | 20 mM - 50 mM | 50 mM | 200 µM (final) |
| Reducing Agent (e.g., Sodium Ascorbate) Stock Conc. | 300 mM | 300 mM | 5 mM (final) |
| Ligand (e.g., THPTA/TBTA) Stock Conc. | 100 mM THPTA or 1.7 mM TBTA | 100 mM THPTA | 1200 µM BTTAA (final) |
| Reaction Temperature | Room Temperature | Room Temperature | 4°C |
| Reaction Time | 30 - 60 minutes | 30 minutes | 6 minutes |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Conditions
| Parameter | Proteins (in solution/lysate) | Cell Surface Glycoproteins |
| This compound Concentration | Not Directly Applicable (Azide is on the biomolecule) | Not Directly Applicable (Azide is on the biomolecule) |
| DBCO-modified Reagent Concentration | 1 mM - 2 mM | 100 µM |
| Azide-modified Biomolecule | 100 µg protein in 100 µL | Metabolically labeled cells |
| Reaction Temperature | Room Temperature | 4°C to 37°C |
| Reaction Time | 30 - 60 minutes | < 12 hours (typically much shorter) |
Experimental Protocols
Protocol 1: CuAAC Labeling of Proteins in Cell Lysate
This protocol provides a general method for labeling alkyne-modified proteins in a complex mixture, such as a cell lysate.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-Buffered Saline (PBS)
-
DMSO or DMF for stock solutions
-
Cold (-20°C) methanol and chloroform for protein precipitation
-
Purification tools (e.g., spin desalting columns, dialysis cassettes)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or DMF.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
THPTA: 100 mM in water.
-
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
50 µL of alkyne-modified protein lysate (1-5 mg/mL).
-
100 µL of PBS.
-
Add this compound to a final concentration of 20 µM.
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle mixing.
-
Protein Precipitation (Optional): To remove excess reagents, add the reaction mixture to 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water. Incubate at -20°C for 1 hour. Centrifuge to pellet the protein.
-
Purification: Remove unreacted this compound and catalyst components using a spin desalting column, dialysis, or gel filtration.
Protocol 2: SPAAC Labeling of Cell Surface Glycoproteins
This protocol is designed for the copper-free labeling of azide-modified glycoproteins on the surface of living cells using a DBCO-biotin conjugate.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄GalNAz)
-
DBCO-PEG-Biotin
-
Cell culture medium or PBS
-
Flow cytometer or fluorescence microscope for analysis
Procedure:
-
Cell Preparation: Culture cells and metabolically label them with an azide-containing sugar analog according to established protocols.
-
Prepare Labeling Reagent: Prepare a stock solution of DBCO-PEG-Biotin in DMSO.
-
Labeling Reaction:
-
Wash the azide-labeled cells with PBS.
-
Add the DBCO-PEG-Biotin to the cell suspension or culture medium to a final concentration of 20-30 fold molar excess over the estimated number of azide groups. For initial optimization, a concentration range of 10-100 µM can be tested.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type and the density of azide groups.
-
Washing: Wash the cells three times with PBS to remove excess DBCO-PEG-Biotin.
-
Analysis: The biotin-labeled cells are now ready for downstream applications, such as flow cytometry analysis using fluorescently labeled streptavidin or enrichment using streptavidin-coated beads for proteomic analysis.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Metabolic Labeling and Identification of Glycoproteins.
References
Application Notes and Protocols for Biotin-PEG3-Azide in Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Biotin-PEG3-Azide in metabolic labeling experiments, a powerful technique for the study of dynamic cellular processes. This document includes comprehensive protocols for two key applications: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for monitoring protein synthesis and Metabolic Glycoengineering for the visualization and analysis of glycans.
Introduction to this compound in Metabolic Labeling
This compound is a chemical probe that serves as a critical tool for the bioorthogonal labeling of biomolecules. Its structure comprises three key components: a biotin moiety for high-affinity purification and detection, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry".[1][2] This reagent is particularly valuable in metabolic labeling experiments where cells are first incubated with a bioorthogonal reporter, such as a non-canonical amino acid or a modified sugar containing an alkyne group. The azide group of this compound then reacts with the alkyne-tagged biomolecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), enabling their subsequent enrichment and analysis.[2]
The PEG3 linker in this compound is hydrophilic, which improves the reagent's solubility in aqueous buffers used in biological experiments.[3] This property is crucial for ensuring efficient labeling of target biomolecules within complex cellular environments.
Key Applications
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a widely used method for labeling and identifying newly synthesized proteins within cells.[4] This technique relies on the cellular machinery to incorporate a non-canonical amino acid containing a bioorthogonal handle (an azide or alkyne) into nascent polypeptide chains. When cells are cultured in the presence of an alkyne-containing methionine analog, such as L-homopropargylglycine (HPG), it is incorporated into newly synthesized proteins in place of methionine. These alkyne-tagged proteins can then be specifically labeled with this compound via a CuAAC reaction. The biotinylated proteins can be subsequently enriched using streptavidin-coated beads for downstream analysis by mass spectrometry or visualized by western blotting.
Metabolic Glycoengineering
Metabolic glycoengineering is a technique used to label and study glycans in living cells. Cells are incubated with a peracetylated, azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis. The cells' metabolic pathways process this unnatural sugar and incorporate it into nascent glycans on cell surface and intracellular glycoproteins. The azide-functionalized glycoconjugates can then be detected by reacting them with an alkyne-containing probe, or in a reverse scenario, alkyne-modified sugars can be incorporated and subsequently labeled with this compound. This allows for the visualization of glycosylation dynamics and the identification of specific glycoproteins.
Data Presentation
Table 1: Comparison of Biotinylation Probes in BONCAT Experiments
| Probe Type | Relative Labeling Efficiency | Cleavability | Reference |
| This compound (Non-cleavable) | High | No | |
| Cleavable Biotin-Alkyne (DADPS) | Very High | Acid (10% Formic Acid) | |
| Biotin-PEG4-Azide | High | No | |
| Biotin-PEG5-Azide | High | No |
DADPS: Dialkoxydiphenylsilane
Table 2: Quantitative Comparison of Labeling Workflows for Proteomics
| Workflow | Average Identifications per DDA Run | Reference |
| MixClick (One-pot triplex tagging) | 44 | |
| Analysis-and-Grouping (Individual tagging) | 13 |
DDA: Data-Dependent Acquisition
Experimental Protocols
Protocol 1: BONCAT for Labeling and Enrichment of Newly Synthesized Proteins
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using L-homopropargylglycine (HPG) and their subsequent biotinylation with this compound for enrichment.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Copper (II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with 50 µM HPG. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal (typically 1-24 hours).
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (typically 100-500 µg of total protein)
-
This compound (final concentration of 100 µM)
-
THPTA (final concentration of 1 mM)
-
Copper (II) sulfate (final concentration of 1 mM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins by adding four volumes of ice-cold acetone and incubate at -20°C overnight.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant and wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add streptavidin beads to the resuspended protein solution and incubate for 2-4 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS containing 1% SDS, followed by 3 washes with PBS).
-
-
Elution and Downstream Analysis:
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins can be analyzed by western blotting using a streptavidin-HRP conjugate or a specific antibody against a protein of interest, or subjected to in-gel or in-solution digestion for mass spectrometry-based proteomic analysis.
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Protocol 2: Metabolic Glycoengineering for Labeling Cell Surface Sialoglycans
This protocol details the labeling of cell surface sialoglycans using peracetylated N-azidoacetylmannosamine (Ac4ManNAz) and subsequent detection with an alkyne-probe, which can be adapted for this compound by using an alkyne-modified sugar. For the purpose of this protocol, we will describe the labeling of azide-modified glycans with an alkyne-biotin conjugate, which follows the same principle.
Materials:
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Mammalian cell line of interest (e.g., Jurkat, HeLa)
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Complete cell culture medium
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Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 100 mM glycine in PBS)
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Permeabilization buffer (optional, for intracellular labeling; e.g., 0.1% Triton X-100 in PBS)
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Alkyne-Biotin conjugate
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Copper (II) sulfate (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate
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Fluorescently labeled streptavidin
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Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with 25-50 µM Ac4ManNAz for 2-3 days. The optimal concentration and incubation time should be determined for each cell line.
-
-
Cell Fixation and Permeabilization (for imaging):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
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Quench the fixation by incubating with 100 mM glycine in PBS for 10 minutes.
-
(Optional) For labeling intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare a fresh click reaction cocktail containing:
-
Alkyne-Biotin (final concentration of 10-50 µM)
-
Copper (II) sulfate (final concentration of 1 mM)
-
THPTA (final concentration of 1 mM)
-
Sodium ascorbate (final concentration of 1 mM) in PBS.
-
-
Incubate the fixed (and permeabilized) cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Detection and Visualization:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) diluted in PBS with 1% BSA for 1 hour at room temperature, protected from light.
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Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI.
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Mount the coverslips on microscope slides and visualize the labeled glycans using fluorescence microscopy.
-
Visualizations
Experimental Workflow for BONCAT
References
Application Notes and Protocols: Biotin-PEG3-Azide for Drug Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Azide is a versatile chemical probe that has become an indispensable tool in modern drug discovery and chemical biology for the identification and validation of drug targets. This reagent uniquely combines the high-affinity biotin-streptavidin interaction with the specificity of bioorthogonal click chemistry. The structure consists of a biotin moiety for affinity purification, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation to alkyne-modified molecules.[1][2] This combination allows for the efficient and specific labeling and subsequent enrichment of potential drug targets from complex biological samples, facilitating their identification by mass spectrometry.
These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in drug target identification workflows, particularly within the framework of Activity-Based Protein Profiling (ABPP) and other chemical proteomics strategies.
Principle of the Method
The core principle behind the use of this compound in drug target identification lies in a two-step process:
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Target Engagement and Labeling: A small molecule drug candidate or a chemical probe is first modified with a terminal alkyne group. This "alkyne-tagged" molecule is then introduced to a biological system (e.g., cell lysate, living cells, or in vivo models). The molecule is designed to bind to its specific protein target(s). In some applications, such as photoaffinity labeling, a photoactivatable group on the probe is used to form a covalent bond with the target protein upon UV irradiation.
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Bioorthogonal Ligation and Enrichment: Following target engagement, the azide group of this compound is covalently attached to the alkyne tag on the probe-protein complex via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The resulting biotinylated protein targets can then be selectively enriched from the complex proteome using streptavidin-coated affinity resins (e.g., magnetic beads or agarose).
-
Identification by Mass Spectrometry: The enriched proteins are subsequently eluted from the affinity resin, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets of the initial small molecule.
Applications in Drug Target Identification
This compound is a key reagent in several powerful chemical proteomics strategies for drug target identification:
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Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes that covalently bind to the active sites of specific enzyme families. By incorporating an alkyne handle into the ABPP probe, this compound can be used to tag and identify the active enzymes that interact with the probe.
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Photoaffinity Labeling: Small molecule ligands are functionalized with a photoactivatable group (e.g., diazirine) and an alkyne tag. Upon UV irradiation, a covalent bond is formed between the ligand and its binding protein. Subsequent click chemistry with this compound allows for the enrichment and identification of the target protein.
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Metabolic Labeling: Bioorthogonal amino acids or other metabolites containing alkyne groups can be metabolically incorporated into newly synthesized proteins or other biomolecules. This compound can then be used to label and identify these molecules.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via Click Chemistry
This protocol describes the general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label alkyne-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing alkyne-modified target proteins
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
-
Copper(II) sulfate (CuSO4) solution
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
Procedure:
-
Prepare Protein Lysate: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Click Chemistry Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of TCEP, TBTA, and CuSO4 in water or a suitable buffer.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein lysate (e.g., 1 mg of total protein)
-
This compound (to a final concentration of 100-200 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours with gentle rotation.
-
Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Proceed to Enrichment: The biotinylated protein sample is now ready for enrichment using streptavidin affinity chromatography (Protocol 2).
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol describes the enrichment of biotinylated proteins from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer containing β-mercaptoethanol and an excess of free biotin)
-
Magnetic rack
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Equilibrate Beads: Wash the beads three times with Wash Buffer 2. After the final wash, resuspend the beads in Wash Buffer 2.
-
Bind Biotinylated Proteins: Add the biotinylated protein sample from Protocol 1 to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Wash Beads: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Three washes with Wash Buffer 3.
-
-
Elute Proteins: After the final wash, remove all residual buffer. Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to denature the proteins and disrupt the biotin-streptavidin interaction.
-
Collect Eluate: Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched, eluted proteins.
-
Analyze by SDS-PAGE and Mass Spectrometry: The enriched protein sample can be analyzed by SDS-PAGE followed by silver staining or western blotting to confirm enrichment. For protein identification, the sample is subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from studies utilizing biotin-azide probes for proteomic analysis.
Table 1: Comparison of Peptide and Protein Identifications using a Biotin-Azide Probe with Different Mass Spectrometry Workflows.
| Workflow | Number of DDA Runs | Total Peptides Identified | Average Identifications per DDA Run |
| MixClick (Biotin-PEG3/4/5-Azide mixture) | 6 | 263 | 44 |
| Individual Tagging (Biotin-PEG3/4/5-Azide) | 17 | 225 | 13 |
Data adapted from a study comparing a one-pot triplex tagging method (MixClick) with individual tagging reactions.
Table 2: Identification of Newly Synthesized Proteins in HEK Cells using Azidohomoalanine (AHA) Labeling and a Biotin-Alkyne Probe.
| Method | Starting Protein Lysate | Modified Peptides Identified | Newly Synthesized Proteins Identified |
| DiDBiT | 10 mg | 4,210 | 1,817 |
Data from a study demonstrating the "Direct Detection of Biotin-containing Tags" (DiDBiT) method for improved identification of biotinylated proteins.[3]
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: Overall workflow for drug target identification using this compound.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Biotin-PEG3-Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during labeling experiments with Biotin-PEG3-Azide, particularly focusing on overcoming low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a biotinylation reagent used for labeling alkyne-containing biomolecules.[1][2][3][4] It contains a biotin moiety for detection or purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group.[1] The azide group allows for covalent attachment to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".
Q2: I am observing very low or no labeling. What are the common causes?
A2: Low labeling efficiency with this compound in a CuAAC reaction can stem from several factors:
-
Inactive Copper Catalyst: The CuAAC reaction requires a copper(I) catalyst. If the copper(I) is oxidized to copper(II), the reaction will not proceed efficiently.
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, ligand, and this compound itself are critical for optimal reaction kinetics.
-
Reagent Degradation: Improper storage or handling of this compound or other reaction components can lead to their degradation.
-
Solubility Issues: Poor solubility of this compound or the alkyne-containing molecule in the reaction buffer can significantly hinder the reaction.
-
Presence of Inhibitors: Certain compounds in your sample or buffer can interfere with the click reaction.
Q3: How should I properly store and handle this compound?
A3: To ensure its stability, this compound should be stored at -20°C for long-term storage (stable for at least 6 months to 4 years). For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for about a month. It is advisable to aliquot the reagent to avoid multiple freeze-thaw cycles.
Q4: How can I ensure my copper catalyst is active?
A4: The active catalyst is copper(I). Since copper(I) is prone to oxidation, it is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. A freshly prepared solution of a reducing agent like sodium ascorbate is crucial for efficiently reducing Cu(II) to Cu(I). The use of a chelating ligand, such as TBTA or THPTA, can help stabilize the copper(I) ion and prevent its oxidation.
Q5: What are the recommended concentrations for the click chemistry reaction components?
A5: The optimal concentrations can vary depending on the specific application. However, a general starting point for protein labeling in a cell lysate is provided in the table below. It is always recommended to optimize these concentrations for your specific experiment.
Quantitative Data Summary
| Component | Stock Solution Concentration | Final Concentration | Molar Ratio (relative to Alkyne) | Notes |
| Alkyne-modified Biomolecule | Variable | 10-100 µM | 1 | |
| This compound | 1-10 mM in DMSO or water | 25-200 µM | 2.5 - 2 | Higher excess may be needed for dilute samples. |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in water | 50-1000 µM | 0.5 - 10 | |
| Sodium Ascorbate | 100-300 mM in water (prepare fresh) | 1-5 mM | 10 - 50 | |
| Ligand (e.g., THPTA, TBTA) | 50-100 mM in water or DMSO | 100-1000 µM | 1 - 10 | A 5:1 ligand to copper ratio is often recommended. |
Experimental Protocols
General Protocol for Labeling of an Alkyne-Modified Protein with this compound
This protocol is a starting point and should be optimized for your specific protein and experimental conditions.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA for aqueous solutions)
-
DMSO (for dissolving reagents if necessary)
-
Deionized water
-
Purification supplies (e.g., dialysis, size exclusion chromatography columns, or streptavidin beads)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of the ligand (e.g., THPTA) in deionized water.
-
Important: Prepare a 300 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 20 µM for cell lysates).
-
Add the ligand stock solution (e.g., to a final concentration of 100 µM).
-
Add the CuSO₄ stock solution (e.g., to a final concentration of 20 µM). Vortex briefly to mix.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (e.g., to a final concentration of 300 µM). Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, protected from light. Longer incubation times may improve labeling efficiency in some cases.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a suitable method such as dialysis, size exclusion chromatography, or affinity purification using streptavidin beads.
-
Mandatory Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The CuAAC reaction mechanism for biotinylating an alkyne-modified biomolecule.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
References
How to reduce background signal in Biotin-PEG3-Azide experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Biotin-PEG3-Azide in their experiments. The following information is designed to help you minimize background signals and achieve high-quality, specific results.
Troubleshooting Guide
High background signal can obscure specific results in this compound experiments. This guide addresses common causes and provides systematic solutions to identify and mitigate non-specific signals.
Problem: High background or non-specific signal in my negative controls.
This is a common issue that can arise from several sources within the experimental workflow. The following troubleshooting workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for high background in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background signals in click chemistry experiments?
High background can stem from several factors:
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Non-specific binding of the this compound probe: The probe may bind to cellular components other than the intended alkyne-tagged molecule.[1]
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Copper-related issues: The copper catalyst can sometimes cause non-specific fluorescence or side reactions.[1]
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Side reactions: Unwanted reactions, such as those between thiols and alkynes, can lead to off-target labeling.[1]
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Impure reagents: Degradation of reagents, particularly the reducing agent sodium ascorbate, can lead to inconsistent and noisy results.[1]
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Endogenous biotin: Many cell and tissue types contain endogenous biotin, which will be detected by streptavidin-based methods, leading to high background.[2]
Q2: How can I reduce non-specific binding of my this compound probe?
To minimize non-specific binding, consider the following:
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Decrease probe concentration: Titrate the this compound to the lowest effective concentration.
-
Increase washing: Extend the duration and number of washing steps after the click reaction to remove unbound probe.
-
Add a blocking agent: Incorporate Bovine Serum Albumin (BSA) into your buffers to block non-specific binding sites.
Q3: What is the optimal ratio of components in the click reaction cocktail?
The ratio of reagents is critical for a successful and clean reaction. It is especially important to have a greater concentration of the reducing agent (sodium ascorbate) than the copper sulfate (CuSO₄). A recommended ligand-to-copper ratio is at least 5:1 to protect the Cu(I) state and avoid excessive radical formation.
Q4: My negative control, which lacks the alkyne-modified protein, still shows a strong signal. What should I do?
This indicates that the background is not due to the specific click reaction. Potential causes include:
-
Endogenous biotin: Your sample may have a high level of endogenous biotin. Implement an avidin/biotin blocking step before streptavidin incubation.
-
Non-specific streptavidin binding: The streptavidin conjugate itself may be binding non-specifically. Ensure adequate blocking of your sample (e.g., with BSA) and consider using a different streptavidin conjugate.
Q5: Can the buffer I use affect the background?
Yes, the buffer composition is important. Avoid Tris-based buffers as the amine groups can chelate copper, interfering with the reaction. Buffers such as PBS or HEPES are generally recommended.
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Optimization may be required for your specific system.
Table 1: Typical CuAAC Reaction Component Concentrations
| Component | Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents. |
| This compound Probe | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne-labeled protein is often recommended. |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1. |
| Sodium Ascorbate | 1 mM - 5 mM | Should be prepared fresh for each experiment. |
Table 2: Recommended Solutions for Blocking and Washing
| Solution | Composition | Purpose |
| Wash Buffer | Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.05% Tween-20. | To remove unbound reagents and reduce background. |
| Protein-based Blocker | Normal serum or 1-3% Bovine Serum Albumin (BSA) in wash buffer. | To block non-specific binding sites on the sample or membrane. |
| Endogenous Biotin Blocking | Avidin solution followed by a biotin solution. | To saturate endogenous biotin and avidin binding sites. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Click Reaction (CuAAC) for Protein Labeling
This protocol provides a starting point for labeling alkyne-modified proteins with this compound in a lysate.
-
Prepare Stock Solutions:
-
Copper (II) Sulfate (CuSO₄): 50 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
This compound: 10 mM in DMSO or water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg/mL).
-
This compound to a final concentration of 100 µM.
-
Ligand to a final concentration of 500 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Removal of Excess Reagents (Protein Precipitation):
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the protein pellet with ice-cold methanol.
-
Resuspend the pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
Protocol 2: Blocking Endogenous Biotin
This protocol is essential for samples with high endogenous biotin levels.
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with BSA or normal serum).
-
Avidin Incubation: Incubate your sample with an avidin solution (e.g., 0.1 mg/mL streptavidin in wash buffer) for 15 minutes at room temperature.
-
Washing: Wash the sample three times for 10 minutes each with your wash buffer.
-
Biotin Incubation: Incubate your sample with a biotin solution (e.g., 0.5 mg/mL biotin in wash buffer) for 30-60 minutes at room temperature. This step blocks the remaining biotin-binding sites on the avidin.
-
Final Washing: Wash the sample three times for 10 minutes each with your wash buffer.
-
Proceed with Assay: You can now proceed with the addition of your biotinylated probe or streptavidin conjugate.
Visualizations
Caption: General experimental workflow for this compound labeling and detection.
References
Technical Support Center: Enhancing the Yield of Copper-Catalyzed Click Reactions
Welcome to the Technical Support Center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments, presented in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My click reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
Answer: Low or no product yield in CuAAC reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
-
Inactive Copper Catalyst: The active catalyst in click chemistry is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]
-
Solution: Ensure the use of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[3] It is also highly recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Simply capping the reaction tube can also help minimize oxygen exposure.[4]
-
-
Ligand Issues: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor outcomes.
-
Solution: For reactions in aqueous solutions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is also best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.
-
-
Impure Reagents or Solvents: The purity of the azide, alkyne, and solvents can significantly affect the reaction's success.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.
-
-
Substrate-Specific Problems:
-
Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction.
-
Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature.
-
-
Copper-Coordinating Functional Groups: Functional groups on your substrates, such as thiols or boronic acids, can chelate the copper catalyst and inhibit the reaction.
-
Solution: If your substrate contains copper-coordinating groups, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) can be effective.
-
-
-
Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is a critical parameter.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (typically the less precious one) can help drive the reaction to completion.
-
Below is a workflow to guide you through troubleshooting low or no product yield:
Issue 2: Presence of Side Products and Impurities
Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions, and how can I minimize them?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a symmetric diyne. This is primarily caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).
-
Minimization Strategies:
-
Use a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is crucial. Sodium ascorbate reduces any Cu(II) formed back to the active Cu(I) state, thus mitigating the pathway to diyne formation.
-
Deoxygenate Solvents: Before starting the reaction, it is good practice to degas the solvents by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Inert Atmosphere: For particularly sensitive reactions, working in a glovebox or under a constant stream of an inert gas can further minimize oxygen exposure.
-
In biological applications, side reactions with biomolecules can also occur. For instance, reactive oxygen species (ROS) generated by the copper catalyst in the presence of a reducing agent and oxygen can damage biomolecules.
-
Minimization in Biological Systems:
-
Copper-Chelating Ligands: The use of a copper-chelating ligand like THPTA is highly recommended to protect biomolecules.
-
Radical Scavengers: Including a radical scavenger like aminoguanidine can help protect biomolecules from damage by ascorbate-derived byproducts.
-
Issue 3: Reaction Reproducibility Problems
Question: My click reaction works well sometimes but fails on other occasions. What could be causing this lack of reproducibility?
Answer: Reproducibility issues in CuAAC reactions often stem from subtle variations in experimental setup and reagent handling.
-
Oxygen Exposure: The primary cause of inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.
-
Solution: Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Even simple measures like consistently capping the reaction tube can make a significant difference.
-
-
Reagent Stability: Stock solutions, particularly of sodium ascorbate, can degrade over time.
-
Solution: Always prepare fresh sodium ascorbate solutions before setting up your reactions.
-
-
Order of Reagent Addition: The order in which you add your reagents can impact the catalyst's stability and activity.
-
Solution: A recommended order of addition is to first mix the copper sulfate with the ligand, add this mixture to a solution of the azide and alkyne substrates, and then initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a copper-catalyzed click reaction? A1: Most CuAAC reactions proceed efficiently at room temperature. However, for sterically hindered substrates or to accelerate a slow reaction, gentle heating (e.g., to 40-60 °C) can be beneficial. For particularly difficult cases, higher temperatures may be tested, provided the substrates are stable.
Q2: Which solvent should I use for my click reaction? A2: A wide variety of solvents can be used for CuAAC reactions, and the choice primarily depends on the solubility of your substrates. Mixtures of water and organic solvents such as DMSO, DMF, THF, and t-BuOH are common. For bioconjugation reactions, aqueous buffers are preferred.
Q3: What is the role of the ligand, and which one should I choose? A3: Ligands stabilize the Cu(I) catalyst, prevent its oxidation and disproportionation, accelerate the reaction rate, and can reduce the cytotoxicity of copper in biological systems. The choice of ligand depends on the solvent system. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended. For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.
Q4: Can I use a copper(I) salt directly instead of a copper(II) salt with a reducing agent? A4: Yes, Cu(I) salts such as CuI or CuBr can be used directly. However, Cu(I) salts are prone to oxidation, so the reaction must be performed under strictly anaerobic conditions. The in situ reduction of a more stable Cu(II) salt like CuSO₄ with sodium ascorbate is often more convenient and reliable.
Q5: How can I monitor the progress of my click reaction? A5: The progress of the reaction can be monitored by various analytical techniques, including Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). For reactions involving fluorescently-labeled molecules, fluorescence spectroscopy can be a convenient method.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data to aid in the optimization of your copper-catalyzed click reactions.
Table 1: Recommended Concentrations of Reaction Components
| Component | Typical Concentration Range | Notes |
| Alkyne-containing molecule | 1 - 50 µM (for bioconjugation) | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents. |
| Azide-containing molecule | 10 µM - 1 mM | A slight excess (1.1 to 2-fold) relative to the alkyne is often used. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can lead to faster reactions but may also increase side reactions. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is recommended, especially for bioconjugation. |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. A 10 to 50-fold excess relative to the copper is common. |
Table 2: Ligand-to-Copper Ratios and Their Effects
| Ligand:Copper Ratio | Effect |
| 1:1 to 2:1 | Generally sufficient for simple organic reactions. |
| 5:1 | Recommended for bioconjugation to protect biomolecules from oxidative damage. |
| > 5:1 | Can slightly decrease the reaction rate but offers enhanced protection for sensitive substrates. |
Table 3: Comparison of Common Solvents for CuAAC Reactions
| Solvent System | Typical Use Case | Advantages | Disadvantages |
| Water/Aqueous Buffers | Bioconjugation | Biocompatible, environmentally friendly. | Poor solubility for many organic molecules. |
| DMSO/Water | General purpose, bioconjugation | Good solvating power for a wide range of substrates. | Can be difficult to remove completely. |
| DMF/Water | General purpose | High boiling point, good solvating power. | Can be difficult to remove, potential for side reactions at high temperatures. |
| t-BuOH/Water | General purpose | Good for substrates with moderate polarity. | Lower boiling point than DMF. |
| THF/Water | General purpose | Good for less polar substrates. | Can form peroxides. |
Experimental Protocols
General Protocol for a High-Yield CuAAC Reaction in Aqueous Buffer (Bioconjugation)
This protocol provides a starting point and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-containing molecule: Dissolve in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh before each use).
-
Aminoguanidine (optional): 100 mM in water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule and the alkyne-containing molecule to the desired final concentrations in the reaction buffer.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would add the appropriate volumes to achieve a final ligand concentration of 500 µM. Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature. To minimize oxygen exposure, cap the reaction tube.
-
Reaction times can vary from a few minutes to several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE with fluorescent imaging).
4. Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials and the copper catalyst. The addition of a chelating agent like EDTA can aid in the removal of copper.
References
Technical Support Center: Purification of Biotin-PEG3-Azide Labeled Proteins
Welcome to the technical support center for the purification of Biotin-PEG3-Azide labeled proteins. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their bioconjugation and purification workflows.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound labeled proteins.
Low or No Biotin Labeling Efficiency
Q1: I am not observing any or very low biotin labeling of my protein. What could be the cause?
A1: Inefficient labeling can stem from several factors related to your protein, reagents, or reaction conditions.[1]
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The recommended pH range is 7.2-8.5.[2] Buffers outside this range can significantly reduce labeling efficiency.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines (N-terminus and lysine residues) for reaction with the NHS ester of the labeling reagent, thereby reducing the labeling efficiency of the target protein.[2]
-
Poor Quality or Degraded Labeling Reagent: this compound reagents are susceptible to hydrolysis. It is advisable to prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[1][3]
-
Insufficient Molar Excess of Labeling Reagent: The molar ratio of the this compound reagent to the protein is critical. A 10-20 fold molar excess is a good starting point, but this may need to be optimized for your specific protein.
-
Low Protein Concentration: Protein concentrations between 1-5 mg/mL are generally recommended for efficient labeling.
Difficulty in Removing Excess this compound
Q2: How can I efficiently remove unreacted this compound after the labeling reaction?
A2: Removing excess, non-conjugated biotinylation reagent is crucial to prevent it from competing with your labeled protein for binding to the streptavidin resin. Several methods can be employed:
-
Desalting Columns/Spin Columns: These are rapid and effective for removing small molecules from protein solutions. Columns with a suitable molecular weight cutoff (MWCO), such as 7K, can efficiently separate the protein from the smaller this compound molecule.
-
Dialysis: Dialysis is a common and effective method, though it is more time-consuming than spin columns. Ensure a sufficient number of buffer changes to completely remove the free biotin.
-
Magnetic Beads for Biotin Removal: Specialized magnetic beads are available that can quickly and efficiently capture free biotin from a solution with minimal protein loss.
| Method | Advantages | Disadvantages | Typical Protein Recovery |
| Desalting/Spin Columns | Fast, high recovery | Can dilute the sample | >90% |
| Dialysis | Handles larger volumes, gentle | Time-consuming, potential sample loss | Variable, can be >75% |
| Magnetic Beads | Rapid, high throughput | Can be more expensive | >90% |
Low Yield of Purified Protein from Streptavidin Resin
Q3: I am experiencing low recovery of my biotinylated protein after streptavidin affinity chromatography. What are the possible reasons?
A3: Low protein yield can be due to issues with binding to the resin or, more commonly, with the elution process.
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Inefficient Binding: This can be a result of low labeling efficiency (see Q1) or the presence of excess free biotin (see Q2). Ensure your protein is properly labeled and that all free biotin has been removed before applying the sample to the resin.
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Harsh Elution Conditions: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making elution challenging without denaturing the protein. Standard elution methods often use harsh conditions like boiling in SDS-PAGE loading buffer, which may not be suitable for downstream applications requiring a functional protein.
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Ineffective Competitive Elution: Elution with free biotin can be inefficient due to the very slow dissociation rate of the biotin-streptavidin complex.
Protein Denaturation or Aggregation During Elution
Q4: My protein is denatured or aggregated after elution from the streptavidin column. How can I elute my protein under non-denaturing conditions?
A4: Preserving the native structure and function of your protein requires milder elution strategies.
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Competitive Elution with Excess Biotin: While challenging, elution with a high concentration of free biotin (e.g., 2 mM) in a suitable buffer can be effective, especially when combined with gentle heating. The pH of the elution buffer can also be optimized (typically between 6 and 9) to improve efficiency.
-
Use of Modified Avidin/Streptavidin Resins: Resins with monomeric or modified streptavidin have a lower binding affinity for biotin, allowing for elution under milder conditions, such as with competitive biotin at room temperature.
-
Cleavable Linkers: Incorporating a cleavable linker between the biotin moiety and the protein allows for the release of the protein from the resin by a specific chemical or enzymatic cleavage, leaving the biotin tag bound to the resin.
| Elution Method | Conditions | Protein State |
| Boiling with SDS | 95-100°C in SDS-PAGE buffer | Denatured |
| Competitive Biotin | High concentration of free biotin (e.g., 2 mM), pH 6-9 | Native (can be optimized) |
| Modified Avidin Resin | Competitive biotin at room temperature | Native |
| Cleavable Linker | Specific cleavage agent (e.g., hydrazine, enzyme) | Native |
Frequently Asked Questions (FAQs)
Q5: What is this compound and how does it work?
A5: this compound is a bi-functional molecule used for protein labeling. It contains:
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A biotin group, which has a very high affinity for streptavidin, enabling affinity purification.
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A PEG3 linker , which is a short, hydrophilic polyethylene glycol spacer that increases the solubility of the reagent and reduces steric hindrance, improving the accessibility of the biotin to streptavidin.
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An azide group , which is a bioorthogonal chemical handle. It can react specifically with an alkyne-modified molecule through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Q6: What is "click chemistry" in the context of protein labeling?
A6: Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in biological systems without interfering with native biochemical processes (bioorthogonal). In the case of this compound, the azide group reacts with a protein that has been metabolically or enzymatically labeled with an alkyne group to form a stable triazole linkage.
Q7: Can I use this compound for applications other than protein purification?
A7: Yes. The biotin tag can be used for various detection methods, including Western blotting (using streptavidin-HRP conjugates), ELISA, and microscopy (using fluorescently labeled streptavidin).
Q8: How should I store my this compound reagent?
A8: this compound should be stored at -20°C and protected from moisture (desiccated) to prevent hydrolysis of the reactive groups. When preparing to use the reagent, allow the vial to warm to room temperature before opening to prevent condensation.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to label a protein containing an alkyne group with this compound.
Materials:
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Alkyne-modified protein (1-5 mg/mL in a copper-compatible buffer, e.g., PBS)
-
This compound (e.g., from Vector Labs, Tocris, or MedchemExpress)
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
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Reducing agent: Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Copper-chelating ligand: THPTA or TBTA solution (e.g., 100 mM in DMSO)
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Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare Reagents:
-
Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Prepare a fresh solution of 500 mM sodium ascorbate in water.
-
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA/TBTA ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts ligand. Let this mixture stand for a few minutes.
-
Labeling Reaction:
-
To your alkyne-modified protein solution, add the this compound stock solution to achieve a final concentration that is in 10-20 fold molar excess to the protein.
-
Add the catalyst premix to the protein-biotin mixture. A final concentration of 1-2 mM CuSO₄ is recommended.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification (Removal of Excess Reagents):
-
Equilibrate a desalting spin column according to the manufacturer's instructions with your desired buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Centrifuge to collect the purified, biotin-labeled protein. The small molecules (excess this compound, copper, ascorbate) will be retained in the column matrix.
-
Protocol 2: Purification of Biotinylated Protein using Streptavidin Agarose
This protocol outlines the affinity purification of a biotin-labeled protein using streptavidin-conjugated agarose beads.
Materials:
-
Purified, biotin-labeled protein solution (from Protocol 1)
-
Streptavidin Agarose Resin slurry
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (choose one based on downstream application):
-
Denaturing: SDS-PAGE loading buffer
-
Non-denaturing: 2 mM Biotin in PBS, pH 7.4
-
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Prepare Streptavidin Resin:
-
Transfer the required amount of streptavidin agarose slurry to a microcentrifuge tube.
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).
-
Remove the supernatant and wash the beads 2-3 times with an excess of Binding/Wash Buffer.
-
-
Binding of Biotinylated Protein:
-
Add the biotin-labeled protein sample to the equilibrated streptavidin beads.
-
Incubate on an end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C to allow for efficient binding.
-
-
Washing:
-
Pellet the beads by centrifugation and remove the supernatant (this is the unbound fraction).
-
Wash the beads 3-5 times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Denaturing Elution: Add 1-2 bed volumes of SDS-PAGE loading buffer to the beads. Boil for 5-10 minutes at 95-100°C. Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.
-
Non-denaturing Elution: Add 2-3 bed volumes of Elution Buffer containing 2 mM Biotin. Incubate with gentle mixing for 1-2 hours at room temperature. Repeat the elution step 2-3 times, collecting the eluate each time. Pool the eluates containing the purified protein.
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for low protein yield.
References
Dealing with steric hindrance in biotin-streptavidin binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in biotin-streptavidin binding experiments.
Frequently Asked Questions (FAQs)
Q1: My assay is showing weak or no signal. Could steric hindrance be the cause?
A1: Yes, weak or no signal is a common problem in biotin-streptavidin-based assays and can be caused by steric hindrance.[1][2] Steric hindrance occurs when the biotin molecule is attached to your protein of interest in a way that physically blocks streptavidin from binding effectively. This is particularly common when the biotin is attached close to the protein's surface or within a crowded molecular environment.[3][4]
Other potential causes for weak or no signal include:
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Insufficient incubation time: Ensure you are following the recommended incubation times, or consider an overnight incubation at 4°C.[1]
-
Low concentration of target molecule: The target may be below the detection limit of the assay. Try concentrating your sample or using a less diluted sample.
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Incorrect assay setup: Double-check your protocol, including buffer composition and reagent concentrations.
-
Degraded reagents: Ensure your biotinylated molecules and streptavidin conjugates are stored correctly and are not expired.
Q2: How can I overcome steric hindrance in my experiment?
A2: The most effective way to overcome steric hindrance is to introduce a spacer arm between the biotin molecule and your protein of interest. These "long-chain" biotinylation reagents create physical distance, allowing the biotin to extend from the protein surface and become more accessible to streptavidin.
Here are some common strategies:
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Use a biotinylation reagent with a built-in spacer arm: Many commercially available reagents incorporate polyethylene glycol (PEG) or other linker molecules of varying lengths.
-
Incorporate flexible or rigid linkers: Flexible linkers, such as those with a (G4S)n repeat, or rigid linkers like (EA3K)3, can be genetically fused between your protein and a biotinylation tag (e.g., AviTag). This can improve immobilization on streptavidin-coated surfaces.
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Optimize the biotinylation site: If possible, choose a biotinylation site on your protein that is known to be exposed and away from functional domains.
Q3: What is a spacer arm and how does it help?
A3: A spacer arm in a biotinylation reagent is a chemical linker that increases the distance between the biotin molecule and the target protein. This extension helps to minimize steric clashes between the streptavidin and the surface of the biotinylated molecule, thereby facilitating a more efficient binding interaction. Longer spacer arms can lead to enhanced detection sensitivity because more biotin molecules are available for binding to the reporter-conjugated streptavidin.
Q4: How do I choose the right biotinylation reagent with a spacer arm?
A4: The choice of biotinylation reagent depends on several factors:
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The target functional group: Reagents are available to target primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbohydrates. Choose a reagent that will not interfere with your protein's activity.
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Linker length: The optimal linker length can vary. It is often necessary to empirically test a few different linker lengths to find the best one for your specific application.
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Solubility: Some biotinylation reagents are more water-soluble than others. PEGylated linkers, for instance, can increase the solubility of the resulting biotinylated molecule.
Q5: I am seeing high background in my assay. What could be the cause?
A5: High background can be caused by several factors, including:
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Endogenous biotin: Many biological samples contain endogenous biotin, which can bind to your streptavidin conjugate and cause non-specific signals.
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Non-specific binding: The streptavidin conjugate or other reagents may be binding non-specifically to the plate or other components of your assay.
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Contaminated reagents: Ensure all your buffers and reagents are fresh and properly prepared.
To reduce high background due to endogenous biotin, you can use a blocking kit that first saturates the sample with excess streptavidin, followed by blocking the remaining streptavidin binding sites with free biotin.
Quantitative Data
The use of linkers can significantly impact the accessibility of biotin and, consequently, the efficiency of streptavidin binding. While specific binding affinities can be application-dependent, the following table summarizes the lengths of some common spacer arms.
| Biotinylation Reagent Type | Spacer Arm Length (Å) | Reference |
| NHS-Biotin | 13.5 | Thermo Fisher Scientific |
| Sulfo-NHS-LC-Biotin | 22.4 | |
| NHS-PEG4-Biotin | 29.1 | Thermo Fisher Scientific |
| NHS-PEG12-Biotin | 55.8 | Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent with a Spacer Arm
This protocol provides a general guideline for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation reagent that includes a spacer arm.
Materials:
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Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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NHS-ester biotinylation reagent with a spacer arm (e.g., Sulfo-NHS-LC-Biotin)
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Anhydrous DMSO or water (depending on the reagent's solubility)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis cassette for removing excess biotin
Procedure:
-
Prepare the Protein Sample: Dissolve your protein in an amine-free buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris or glycine), you must exchange it for an amine-free buffer.
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Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or water to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent solution. A 20-fold molar excess of biotin to protein is a good starting point for optimization.
-
Add the calculated volume of the biotinylation reagent to your protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Troubleshooting Weak Signal in a Streptavidin-Based ELISA
This protocol outlines steps to troubleshoot a weak or absent signal in an ELISA that utilizes the biotin-streptavidin interaction.
Procedure:
-
Verify the Standard Curve:
-
Ensure the standard was reconstituted correctly and has not degraded.
-
Check for pipetting errors and ensure all reagents were thoroughly mixed.
-
Try different curve-fitting models (e.g., four-parameter logistic).
-
-
Check for Issues with the Biotinylated Molecule:
-
Confirm that the biotinylation was successful, for example, by running a Western blot and detecting with a streptavidin-HRP conjugate.
-
If steric hindrance is suspected, re-biotinylate your molecule using a reagent with a longer spacer arm.
-
-
Optimize Incubation Times and Temperatures:
-
Increase the incubation time for the sample, biotinylated antibody, and/or streptavidin-conjugate steps. Consider an overnight incubation at 4°C.
-
Experiment with slightly elevated incubation temperatures (e.g., 37°C), if compatible with your analytes.
-
-
Increase Reagent Concentrations:
-
Increase the concentration of the biotinylated detection antibody and/or the streptavidin-enzyme conjugate. Titrate these reagents to find the optimal concentration.
-
-
Enhance Detection Sensitivity:
-
Switch to a more sensitive substrate for your enzyme conjugate (e.g., a chemiluminescent substrate instead of a colorimetric one).
-
Visualizations
Caption: Overcoming steric hindrance with a spacer arm.
Caption: Troubleshooting workflow for weak signals.
Caption: Logical relationship of linker length to binding.
References
Impact of buffer conditions on Biotin-PEG3-Azide reactivity
Welcome to the technical support center for Biotin-PEG3-Azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to buffer conditions and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CuAAC reaction using this compound?
A1: The CuAAC reaction is generally robust and can proceed over a broad pH range, typically between 4 and 12.[1] However, for applications involving sensitive biomolecules such as proteins and antibodies, a narrower pH range of 7 to 9 is recommended to maintain the stability and integrity of the biological sample.[2] A good starting point for most bioconjugation experiments is a pH of around 7.0 to 7.5.[3]
Q2: Which buffers are recommended for CuAAC reactions with this compound?
A2: Phosphate-based buffers, such as phosphate-buffered saline (PBS), are commonly used and recommended for CuAAC reactions.[3] Other suitable buffers include HEPES and MOPS.[4] It is crucial to use buffers that do not contain components that can interfere with the copper catalyst.
Q3: Are there any buffers I should avoid when using this compound?
A3: Yes, it is important to avoid Tris-based buffers (e.g., Tris-HCl) as the amine groups in Tris can chelate the copper(I) catalyst, thereby reducing the reaction efficiency. Buffers containing high concentrations of chloride ions (greater than approximately 0.2 M) should also be avoided as chloride can compete for copper binding.
Q4: Why is a copper(I) ligand, such as THPTA or TBTA, necessary in the reaction?
A4: A copper(I)-stabilizing ligand is crucial for several reasons. Firstly, it protects the Cu(I) catalyst from oxidation to the inactive Cu(II) state. Secondly, it accelerates the reaction rate. For bioconjugation reactions, ligands like THPTA (a water-soluble ligand) are particularly beneficial as they help to protect biomolecules from damage caused by reactive oxygen species that can be generated during the reaction. A 5:1 ligand-to-copper ratio is often recommended for this protective effect.
Q5: My reaction yield is low. What are the potential causes related to the buffer and reaction conditions?
A5: Low reaction yield can be attributed to several factors:
-
Incorrect Buffer Choice: Using a buffer that interferes with the copper catalyst, such as Tris buffer.
-
Suboptimal pH: The pH of your reaction may be outside the optimal range for your specific biomolecule, affecting its stability or the catalyst's activity.
-
Catalyst Inactivation: The Cu(I) catalyst can be oxidized by dissolved oxygen in the buffer. It is important to use freshly prepared and deoxygenated buffers.
-
Poor Reagent Quality: Ensure your this compound and other reagents have not degraded. The reducing agent, sodium ascorbate, should be prepared fresh for each experiment as it readily oxidizes in solution.
-
Low Reactant Concentrations: Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during CuAAC reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation signal | Inactivated Copper Catalyst: The Cu(I) catalyst is oxidized to inactive Cu(II) by dissolved oxygen in the reaction buffer. | - Use freshly prepared and deoxygenated buffers. - Prepare the sodium ascorbate solution immediately before use. - Ensure a sufficient excess of the reducing agent (sodium ascorbate). |
| Interfering Buffer Components: The buffer contains substances that chelate copper, such as Tris or high concentrations of chloride. | - Switch to a recommended buffer like PBS or HEPES at a pH between 7.0 and 7.5. | |
| Suboptimal pH: The pH of the reaction buffer is not optimal for the stability of the biomolecule or the efficiency of the reaction. | - Verify the pH of your buffer. - Perform a pH optimization experiment, testing a range from pH 6.5 to 8.0. | |
| Reaction works inconsistently | Variable Oxygen Exposure: Inconsistent deoxygenation of buffers and reaction mixtures. | - Standardize your procedure for deoxygenating buffers (e.g., by bubbling with nitrogen or argon). - Keep reaction tubes sealed to minimize oxygen exposure. |
| Degraded Reagents: Stock solutions of sodium ascorbate or this compound may have degraded over time. | - Always prepare sodium ascorbate solution fresh. - Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. | |
| Precipitation observed in the reaction mixture | Insoluble Copper-Phosphate Complexes: In phosphate buffers, copper can sometimes precipitate. | - Pre-mix the copper sulfate with the ligand before adding it to the phosphate buffer. This can prevent the formation of insoluble complexes. |
| Poor Solubility of Reactants: The alkyne-modified biomolecule or the this compound may not be fully soluble in the reaction buffer. | - this compound is soluble in DMSO or DMF. Prepare a concentrated stock in one of these solvents and add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecule. |
Impact of Buffer Conditions on CuAAC Reaction Rate
The following table summarizes the qualitative impact of various buffer components and conditions on the efficiency of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
| Parameter | Condition | Effect on Reaction Rate | Notes |
| pH | 4.0 - 12.0 | Reaction proceeds | The reaction is tolerant of a wide pH range. |
| 7.0 - 8.0 | Optimal for Bioconjugation | Balances reaction efficiency with the stability of most biomolecules. | |
| Buffer Type | Phosphate (e.g., PBS), HEPES, MOPS | Recommended | Generally compatible and do not interfere with the catalyst. |
| Tris | Inhibitory | The amine groups in Tris chelate the copper catalyst, slowing the reaction. | |
| Additives | Copper(I) Ligand (e.g., THPTA, TBTA) | Accelerates | Stabilizes the Cu(I) catalyst and increases the reaction rate. |
| Sodium Ascorbate | Essential (for Cu(II) source) | Reduces Cu(II) to the active Cu(I) catalyst. Must be fresh. | |
| High Chloride Concentration (>0.2 M) | Inhibitory | Chloride ions can compete with the ligand for copper binding. | |
| Oxygen | Presence of dissolved oxygen | Inhibitory | Oxidizes the active Cu(I) catalyst to inactive Cu(II). |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of an Alkyne-Modified Protein using this compound
This protocol provides a general guideline for the biotinylation of a protein containing an alkyne functional group using this compound via a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate in deoxygenated water.
-
Ensure all other stock solutions are at the desired concentration.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the reaction mixture. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often recommended.
-
Add the catalyst premix to the reaction tube containing the protein and this compound.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer period (e.g., overnight).
-
-
Purification:
-
Remove the excess unreacted this compound and catalyst components using a desalting column or dialysis.
-
-
Analysis:
-
Confirm the biotinylation of the protein using appropriate methods, such as a Western blot with streptavidin-HRP or mass spectrometry.
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Workflow for Protein Biotinylation using this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Non-Specific Binding of Biotinylated Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of biotinylated probes in various applications, including immunohistochemistry (IHC), in situ hybridization (ISH), and Western blotting.
Troubleshooting Guides
These guides offer detailed methodologies for key experimental procedures to minimize non-specific binding and enhance the signal-to-noise ratio in your assays.
Guide 1: Blocking Endogenous Biotin
Biotin is a vitamin naturally present in many tissues, especially the liver, kidney, and spleen, and can be a significant source of background signal when using avidin or streptavidin-based detection systems.[1] This protocol outlines the steps to effectively block endogenous biotin.
Experimental Protocol: Endogenous Biotin Blocking
-
Initial Protein Block: Before proceeding with endogenous biotin blocking, perform your standard protein-based blocking step (e.g., with normal serum or BSA) to reduce general non-specific binding.[2]
-
Avidin Incubation: Cover the sample with an avidin solution (e.g., 0.1 mg/mL streptavidin in wash buffer) and incubate for 15 minutes at room temperature.[2] This step allows the avidin to bind to the endogenous biotin in the tissue.[1]
-
Washing: Wash the sample thoroughly three times for 10 minutes each with your wash buffer (e.g., TBS with 0.05% Tween-20).[2]
-
Biotin Incubation: Add a solution of free biotin (e.g., 0.5 mg/mL D-Biotin in wash buffer) to the sample and incubate for 30-60 minutes at room temperature. This step saturates the remaining biotin-binding sites on the avidin molecule that was added in step 2.
-
Final Washing: Wash the sample again three times for 10 minutes each with the wash buffer.
-
Proceed with Assay: Your sample is now ready for the addition of your biotinylated probe.
Diagram: Mechanism of Endogenous Biotin Interference and Blocking
References
Technical Support Center: Biotin-PEG3-Azide Stability in the Presence of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Biotin-PEG3-Azide when used in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with reducing agents like DTT, TCEP, and β-mercaptoethanol?
A1: No, this compound is generally not compatible with phosphine-based reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) and can be sensitive to thiol-based reducing agents such as DTT (Dithiothreitol) and β-mercaptoethanol under typical bioconjugation conditions. These reducing agents can react with the azide functional group, converting it to an amine, which will render it unable to participate in subsequent "click chemistry" reactions.
Q2: Which reducing agents react most readily with the azide group of this compound?
A2: Phosphine-based reducing agents like TCEP react rapidly with azides via the Staudinger reaction to form an amine.[1] Thiol-based reducing agents also reduce azides to amines, although generally at a slower rate than phosphines. The reactivity of thiol-based reducing agents with azides follows the order: DTT > glutathione > β-mercaptoethanol.[2]
Q3: Can I use a reducing agent in my reaction mixture if I am using this compound for a subsequent click chemistry step?
A3: It is strongly recommended to remove any reducing agents from your reaction mixture before adding this compound.[1] If a reducing agent is necessary for a preceding step (e.g., to reduce disulfide bonds in a protein), it must be removed by methods such as dialysis, desalting columns, or buffer exchange prior to the introduction of the azide-containing reagent.
Q4: How does pH affect the stability of this compound in the presence of TCEP?
A4: The reduction of azides by TCEP is pH-dependent. The reaction rate increases at higher pH values. Therefore, performing reactions at a lower pH, if compatible with your biomolecules, may slow the rate of azide reduction but will not eliminate it.
Q5: Are there any alternatives to TCEP or DTT that are more compatible with this compound?
A5: The choice of reducing agent depends on the specific requirements of your experiment. If a reducing agent is absolutely necessary in the presence of the azide, a thorough stability study must be performed to determine the extent of azide reduction under your experimental conditions. In many cases, designing the experimental workflow to separate the reduction and azide reaction steps is the most robust approach.
Troubleshooting Guide
Problem 1: Low or no signal in a click chemistry reaction after using a reducing agent.
-
Possible Cause: The azide group on your this compound has been reduced to an amine by the reducing agent, preventing the cycloaddition reaction.
-
Solution:
-
Verify Azide Reduction: Analyze your this compound reagent that has been treated with the reducing agent under your experimental conditions using LC-MS to look for the mass corresponding to the amine-product.
-
Remove Reducing Agent: Implement a purification step to remove the reducing agent after its intended use and before the addition of this compound. Suitable methods include size-exclusion chromatography (e.g., desalting columns) or dialysis.
-
Quench the Reducing Agent: For phosphine-based reducing agents like TCEP, consider adding a sacrificial azide compound to quench the excess TCEP before adding your valuable this compound.
-
Problem 2: Inconsistent results in bioconjugation experiments involving reducing agents and this compound.
-
Possible Cause: The extent of azide reduction is variable between experiments due to slight differences in incubation times, temperature, or pH.
-
Solution:
-
Standardize Protocols: Strictly control all reaction parameters, including concentrations, incubation times, temperature, and pH.
-
Perform a Stability Study: Conduct a time-course experiment to determine the rate of this compound degradation under your specific reaction conditions (see Experimental Protocol below). This will help you establish a time window where the azide is sufficiently stable.
-
Problem 3: Unexpected side products are observed in mass spectrometry analysis.
-
Possible Cause: If using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne reagent, and your biomolecule contains free thiols (e.g., from reduced cysteines), a side reaction known as thiol-yne addition can occur.
-
Solution:
-
Alkylate Free Thiols: After the initial reduction of disulfides, cap the resulting free thiols with an alkylating agent like iodoacetamide before introducing the cyclooctyne reagent. This will prevent the thiol-yne side reaction.
-
Quantitative Data on Reducing Agent Reactivity with Azides
The following table summarizes the second-order rate constants for the reduction of an alkyl azide (3'-azidothymidine) by common thiol-based reducing agents. While not this compound, this data provides a strong indication of the relative reactivity of these reducing agents towards an azide group.
| Reducing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.2, 37°C | Relative Reactivity |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | ~42x faster than Glutathione |
| Glutathione | 6.55 x 10⁻⁵ | ~10x faster than β-mercaptoethanol |
| β-mercaptoethanol | 6.35 x 10⁻⁶ | Baseline |
Data adapted from Handlon, A. L., & Oppenheimer, N. J. (1988). Pharm Res, 5(5), 297-9.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in the Presence of a Reducing Agent using LC-MS
This protocol allows for the quantitative analysis of this compound degradation over time.
Materials:
-
This compound
-
Reducing agent of interest (e.g., TCEP, DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., for TCEP, a solution of a simple azide like sodium azide; for thiols, an alkylating agent like N-ethylmaleimide)
-
LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of the reducing agent in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer and the reducing agent to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 100 µM.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the appropriate quenching solution to stop the reduction of the azide.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the this compound from its reduced amine product.
-
Monitor the ions corresponding to the [M+H]⁺ of both this compound and its amine product.
-
-
Data Analysis:
-
Integrate the peak areas for both the azide and the amine at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in Imaging
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio (SNR) in your imaging experiments. A high SNR is crucial for obtaining clear, high-quality images that allow for accurate quantitative analysis.
I. Troubleshooting Guides
This section provides solutions to common problems you might encounter that lead to a low signal-to-noise ratio in your imaging data.
Fluorescence Microscopy
Issue: My fluorescence signal is weak and difficult to distinguish from the background.
Possible Cause 1: Suboptimal Staining Protocol
A primary reason for a weak signal is an inefficient staining protocol. This can be due to a variety of factors including antibody concentration, incubation times, and fixation methods.
Solution:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a bright signal with minimal background.[1][2] Using an antibody concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background noise.[1][2]
-
Adjust Incubation Times: Ensure adequate incubation times for both primary and secondary antibodies to allow for sufficient binding to the target antigen.
-
Select the Appropriate Fixative: The choice of fixative (e.g., aldehydes like paraformaldehyde or organic solvents like methanol) can significantly impact antigen preservation and antibody access.[3] Aldehydes are generally recommended for preserving cellular structure, but may require an antigen retrieval step.
-
Permeabilization: For intracellular targets, ensure proper permeabilization to allow antibodies to access their targets. The choice of detergent (e.g., Triton X-100, saponin) depends on the target's location.
Experimental Protocol: Antibody Titration for Immunofluorescence
-
Cell/Tissue Preparation: Prepare multiple coverslips or slides with your cells or tissue sections as you would for a standard immunofluorescence experiment.
-
Fixation and Permeabilization: Fix and permeabilize all samples identically according to your established protocol.
-
Primary Antibody Dilution Series: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000) in your blocking buffer.
-
Incubation: Incubate one coverslip/slide with each dilution of the primary antibody for the standard amount of time. Include a negative control with no primary antibody.
-
Secondary Antibody Incubation: After washing, incubate all samples with the same concentration of your fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips and image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Compare the signal intensity and background levels across the different dilutions to determine the optimal concentration that yields the highest signal-to-noise ratio.
Possible Cause 2: Inefficient Signal Detection
Even with optimal staining, the signal can be lost or obscured during the detection process.
Solution:
-
Optimize Exposure Time and Excitation Intensity: Longer exposure times or higher excitation light intensity can increase the fluorescence signal. However, be mindful of phototoxicity and photobleaching, especially in live-cell imaging.
-
Use a High Quantum Efficiency (QE) Camera: A camera with high QE will be more efficient at converting photons into a detectable electronic signal.
-
Adjust Pinhole Size (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can help to reject out-of-focus light and reduce background, which can improve the signal-to-background ratio. However, an excessively small pinhole will also reduce the desired signal. An optimal pinhole size, often around 1 Airy unit, should be determined empirically.
Magnetic Resonance Imaging (MRI)
Issue: My MR images are grainy and lack clear anatomical detail.
Possible Cause: Low Signal-to-Noise Ratio in MRI Acquisition
The inherent signal in MRI is influenced by a multitude of acquisition parameters.
Solution:
-
Increase Field of View (FOV): A larger FOV captures signal from a larger volume, which generally increases the SNR. However, this comes at the cost of lower spatial resolution if the matrix size is not adjusted accordingly.
-
Decrease Matrix Size: A smaller matrix size results in larger voxels, which contain more spins and thus produce a stronger signal, leading to a higher SNR. The trade-off is a decrease in spatial resolution.
-
Increase Slice Thickness: Similar to decreasing the matrix size, increasing the slice thickness increases the voxel volume and therefore the SNR. This also reduces spatial resolution in the slice direction.
-
Increase Number of Excitations (NEX) / Averages (NSA): Acquiring the same data multiple times and averaging it will increase the SNR by the square root of the number of averages. This directly increases the scan time.
-
Use a Higher Field Strength (B₀): Higher magnetic field strengths (e.g., 3T vs. 1.5T) lead to a greater net magnetization and thus a higher intrinsic SNR.
-
Optimize RF Coils: Using dedicated, phased-array coils that are placed close to the anatomy of interest will improve signal reception and SNR.
| Parameter Change | Effect on SNR | Effect on Spatial Resolution | Effect on Scan Time |
| Increase Field of View (FOV) | Increase | Decrease | No Change |
| Decrease Matrix Size | Increase | Decrease | No Change |
| Increase Slice Thickness | Increase | Decrease | No Change |
| Increase NEX/NSA | Increase (by √NEX) | No Change | Increase |
| Decrease Receiver Bandwidth | Increase | No Change | Increase |
| Increase Field Strength (B₀) | Increase | No Change | No Change |
Electron Microscopy (EM)
Issue: My EM images are noisy, obscuring fine ultrastructural details.
Possible Cause 1: Insufficient Signal from the Sample
In many EM applications, the signal (number of electrons detected) is inherently low.
Solution:
-
Increase Electron Dose: A higher electron dose (beam current and/or exposure time) will increase the number of electrons interacting with the sample and reaching the detector, thus improving the SNR. However, this also increases the risk of beam-induced damage, especially for biological specimens.
-
Optimize Staining: For transmission electron microscopy (TEM) of biological samples, ensure optimal heavy metal staining (e.g., with uranyl acetate and lead citrate) to enhance contrast and signal.
Possible Cause 2: Noise from the Detection System and Environment
Various sources can introduce noise into the final image.
Solution:
-
Image Averaging: If your sample has repeating structures, averaging multiple images or sub-regions can significantly reduce random noise.
-
Use Noise Reduction Filters: Post-processing with filters like Gaussian or median filters can reduce noise, but may also blur fine details. More advanced algorithms like non-local means or deep learning-based methods can provide better results.
-
Correct for Scan Noise (STEM): In scanning transmission electron microscopy (STEM), instabilities in the scan coils can introduce noise. Specific algorithms can be used to correct for this.
II. Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important in imaging?
A1: The signal-to-noise ratio is a measure that compares the level of a desired signal to the level of background noise. The signal is the meaningful information from your sample (e.g., fluorescence from a labeled protein), while noise is the random, unwanted fluctuations that can obscure this signal. A higher SNR indicates a clearer image where the features of interest are easily distinguishable from the background, which is essential for accurate qualitative interpretation and quantitative analysis.
Q2: How can I calculate the SNR of my image?
A2: A common method to estimate SNR is to divide the mean intensity of the signal by the standard deviation of the background noise.
Experimental Protocol: Calculating SNR in a Fluorescence Image
-
Image Acquisition: Acquire an image of your sample.
-
Define Regions of Interest (ROIs):
-
Select an ROI that encompasses the specific signal you want to measure.
-
Select another ROI in a background area of the image that contains no discernible signal, only noise.
-
-
Measure Intensities:
-
Calculate the mean pixel intensity within the signal ROI (Signal_mean).
-
Calculate the standard deviation of the pixel intensities within the background ROI (Noise_std).
-
-
Calculate SNR:
-
SNR = (Signal_mean - Mean_background) / Noise_std
-
Where Mean_background is the mean pixel intensity of the background ROI.
-
Alternatively, a simpler definition is often used: SNR = Signal_mean / Noise_std.
-
Q3: What are the primary sources of noise in imaging?
A3: Noise in imaging can originate from several sources:
-
Photon Shot Noise: This is a fundamental property of light and arises from the statistical fluctuations in the arrival of photons at the detector. It is unavoidable and is proportional to the square root of the signal intensity.
-
Detector Noise:
-
Read Noise: This is electronic noise generated during the process of converting the charge from the sensor into a digital value.
-
Dark Current: This is a small amount of current that flows even when no photons are hitting the sensor, caused by thermal energy. It can be reduced by cooling the camera.
-
-
Sample-Related Noise:
-
Autofluorescence: Some biological structures naturally fluoresce, which can contribute to background noise.
-
Non-specific Staining: Antibodies or dyes may bind to unintended targets, creating a diffuse background signal.
-
-
System Noise (MRI): This includes thermal noise from the patient and the receiver coils, as well as imperfections in the magnetic field and RF system.
Q4: Can post-processing software improve my SNR?
A4: Yes, post-processing can significantly improve the apparent SNR of an image. Techniques include:
-
Denoising Filters: Applying filters like Gaussian, median, or more advanced non-local means filters can smooth out random noise.
-
Deconvolution: This is a powerful computational method that can reassign out-of-focus light back to its point of origin. It can improve both resolution and SNR.
-
Frame Averaging: Averaging multiple frames of the same scene reduces random noise.
It is important to note that while these methods can improve image quality, they can also sometimes introduce artifacts or remove fine details if not used carefully.
III. Visualizations
Caption: A workflow diagram illustrating the three main strategies to improve a low signal-to-noise ratio image.
Caption: A diagram illustrating the common sources of noise in biological imaging experiments.
Caption: Logical relationships between MRI parameter adjustments to increase SNR and their associated trade-offs.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-Azide vs. NHS-Ester
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for researchers, scientists, and drug development professionals. Biotinylation, the process of attaching biotin to proteins, nucleic acids, or other molecules, is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent can profoundly impact experimental outcomes. This guide provides an objective comparison of two prevalent classes of biotinylation reagents: the modern Biotin-PEG3-Azide, which utilizes click chemistry, and the traditional NHS-ester biotinylation reagents that target primary amines.
This comparison delves into their mechanisms of action, specificity, efficiency, and experimental workflows, supported by experimental data to empower researchers in selecting the most suitable reagent for their specific needs.
At a Glance: Key Differences
| Feature | This compound (Click Chemistry) | NHS-Ester Biotinylation Reagents |
| Reaction Chemistry | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Nucleophilic Acyl Substitution |
| Target Functional Group | Alkyne or cyclooctyne group | Primary amines (-NH2) on lysines and N-termini |
| Specificity | High: Bioorthogonal reaction ensures labeling only at the intended site. | Moderate: Reacts with any accessible primary amine, leading to potential off-target labeling.[1] |
| Control over Labeling | High: Site-specific incorporation of the alkyne handle allows for precise control over the location and stoichiometry of biotinylation.[2] | Low to Moderate: Labeling occurs on multiple sites, leading to a heterogeneous population of biotinylated molecules. |
| Workflow Complexity | More Complex: Typically a two-step process involving initial modification of the target molecule to introduce an alkyne handle.[3] | Simpler: A one-step reaction directly with the target molecule.[3] |
| Linkage Stability | High: Forms a stable triazole ring. | High: Forms a stable amide bond.[4] |
| Potential for Off-Target Effects | Low: The azide group is largely inert to biological functional groups. | High: NHS esters can react with any exposed primary amine on cellular proteins, potentially leading to non-specific labeling and cytotoxicity. |
Reaction Mechanisms and Specificity
This compound functions through "click chemistry," a class of bioorthogonal reactions that are highly specific and efficient. This reagent contains an azide group that reacts specifically with a complementary alkyne group that has been introduced into the target biomolecule. This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst using a strained alkyne like dibenzocyclooctyne (DBCO) in a strain-promoted azide-alkyne cycloaddition (SPAAC). The bioorthogonal nature of this reaction means that the azide and alkyne groups do not react with other functional groups found in biological systems, leading to highly specific, on-target labeling.
NHS-ester biotinylation reagents , on the other hand, react with primary amines, which are abundant on the surface of proteins at the N-terminus and on the side chains of lysine residues. The N-hydroxysuccinimide (NHS) ester is an activated group that readily undergoes nucleophilic attack by a primary amine, forming a stable amide bond and releasing NHS. While this method is straightforward, its lack of specificity can be a significant drawback. Since most proteins have multiple lysine residues, NHS-ester biotinylation results in a heterogeneous mixture of randomly biotinylated proteins, which can potentially alter the protein's function if critical lysine residues are modified.
Performance Comparison: Efficiency, Off-Target Effects, and Stability
While direct head-to-head quantitative comparisons in a single study are limited, the known chemical properties and data from various sources allow for a strong comparative analysis.
Labeling Efficiency:
Both methods can achieve high labeling efficiencies. However, the efficiency of NHS-ester biotinylation can be more variable and highly dependent on reaction conditions such as pH, protein concentration, and the number of accessible primary amines. Click chemistry, being a highly efficient and specific reaction, generally provides more consistent and predictable labeling outcomes.
Off-Target Effects and Cytotoxicity:
The high specificity of this compound results in minimal off-target effects. The azide group is bio-inert, meaning it does not readily react with endogenous molecules. In contrast, the reactive nature of NHS-esters can lead to the acylation of non-target proteins and other molecules containing primary amines, which can induce cellular stress and cytotoxicity.
Expected Off-Target Binding and Cytotoxicity
| Parameter | This compound (via Click Chemistry) | NHS-Ester Biotinylation Reagent |
| Expected Number of Off-Target Proteins (Proteomics) | Minimal | High |
| Expected Cytotoxicity (IC50) | High (Low Toxicity) | Lower (Higher Toxicity) |
| Note: This table is based on the expected performance from the chemical properties of the reagents. Lower IC50 values indicate higher cytotoxicity. |
Linkage Stability:
Both the triazole linkage formed by click chemistry and the amide bond formed by NHS-ester reactions are highly stable under typical biological conditions, ensuring that the biotin label remains attached to the target molecule throughout downstream applications.
Experimental Workflows
The choice between these reagents also depends on the complexity of the experimental workflow.
NHS-Ester Biotinylation Workflow:
The workflow for NHS-ester biotinylation is a relatively simple one-step process.
This compound (Click Chemistry) Workflow:
The click chemistry workflow is a two-step process that offers more control over the labeling site.
Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-Ester Reagent
This protocol is a general guideline for biotinylating proteins using an amine-reactive NHS-ester reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate buffer like PBS.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent by using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Protein Biotinylation using this compound (CuAAC)
This protocol describes the biotinylation of an alkyne-modified protein using this compound via a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL.
-
Prepare Click-Chemistry Cocktail: Prepare a fresh stock solution of the following components:
-
This compound (e.g., 10 mM in DMSO)
-
CuSO4 (e.g., 50 mM in water)
-
THPTA (e.g., 100 mM in water)
-
Sodium ascorbate (e.g., 100 mM in water, freshly prepared)
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution
-
This compound (final concentration typically 2-10 fold molar excess over the protein)
-
CuSO4 and THPTA premixed (final concentration of CuSO4 typically 50-100 µM)
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate to initiate the reaction (final concentration typically 1-5 mM).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the catalyst and excess reagents by passing the reaction mixture through a desalting column.
Analysis of Biotinylation
The success of biotinylation can be assessed using several methods:
-
SDS-PAGE and Western Blot: Biotinylated proteins can be detected on a Western blot using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. A gel-shift assay, where the biotinylated protein is incubated with streptavidin prior to running on an SDS-PAGE gel, can also be used to confirm biotinylation due to the increase in molecular weight of the complex.
-
Mass Spectrometry: Mass spectrometry can be used to determine the precise mass of the biotinylated protein, thereby confirming the addition of the biotin moiety and quantifying the degree of labeling.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin incorporated into a protein.
Conclusion
The choice between this compound and NHS-ester biotinylation reagents is dictated by the specific requirements of the experiment.
NHS-ester reagents are a straightforward and cost-effective option for general biotinylation applications where random labeling is acceptable. They are particularly useful for simple detection on Western blots or for the immobilization of proteins where the precise site of attachment is not critical.
This compound , coupled with click chemistry, offers unparalleled specificity and control over the biotinylation process. This method is the superior choice for applications that demand site-specific labeling, a homogeneous product, and minimal perturbation of the biomolecule's function. Such applications include the development of antibody-drug conjugates, specific protein immobilization for interaction studies, and in vivo imaging where off-target effects must be minimized.
For researchers in drug development and those conducting sensitive biological assays, the higher initial investment in establishing a click chemistry workflow is often justified by the generation of more precise and reliable data.
References
Unlocking Proteomic Insights: A Comparative Guide to Biotin-PEG3-Azide and Cleavable Biotin Linkers
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and proteomics, the choice of a biotin linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the non-cleavable Biotin-PEG3-Azide linker and various cleavable biotin linkers, supported by experimental data and detailed protocols to inform your selection process.
At the forefront of affinity-based purification and analysis, biotin-streptavidin systems offer unparalleled specificity and strength of interaction. However, the very stability of this bond presents challenges in eluting captured biomolecules. This has led to the development of two primary classes of biotinylation reagents: steadfast non-cleavable linkers and versatile cleavable linkers. Here, we delve into the distinct advantages of this compound, a non-cleavable option, and contrast its performance with that of its cleavable counterparts.
The Contenders: A Structural Overview
This compound is a non-cleavable biotinylation reagent. Its structure features a biotin moiety for streptavidin binding, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for bioorthogonal conjugation via "click chemistry".[1][2][3] This linker forms a stable, covalent bond with the target molecule, ensuring a robust connection throughout the experimental workflow.
Cleavable Biotin Linkers , on the other hand, incorporate a labile bond that can be broken under specific chemical or enzymatic conditions. This allows for the release of the captured biomolecule from the streptavidin resin, leaving the biotin tag behind. Common cleavable moieties include disulfide bonds (reducible), acid-labile groups (e.g., dialkoxydiphenylsilane - DADPS), and photocleavable groups.[4][5]
Head-to-Head Comparison: Performance in Proteomics
The choice between a non-cleavable and a cleavable linker often hinges on the downstream application, particularly in mass spectrometry-based proteomics.
| Feature | This compound (Non-cleavable) | Cleavable Biotin Linkers |
| Bond Stability | Highly stable covalent bond | Labile bond, cleavable under specific conditions |
| Elution of Target | Requires harsh denaturing conditions | Mild and specific elution conditions |
| Potential for Contamination | Higher risk of co-eluting non-specific binders and endogenous biotinylated proteins | Reduced background from non-specific binders |
| Identification of Target Sites | Can be challenging as the entire biotin-linker complex remains attached | Facilitates easier identification of modification sites as the bulky biotin is removed |
| Recovery of Labeled Peptides | Lower recovery of biotinylated peptides from streptavidin beads | Higher recovery of labeled peptides |
| Experimental Workflow | Simpler workflow without a cleavage step | Additional cleavage step required |
Supporting Experimental Data
A key consideration in proteomics is the number of identified proteins or peptides. Studies comparing cleavable and non-cleavable linkers have demonstrated significant differences in performance.
One study directly compared an acid-cleavable biotin-alkyne (DADPS) with an uncleavable biotin-alkyne in a Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow for identifying newly synthesized proteins. The results showed that the cleavable linker identified over 50% more proteins than the non-cleavable linker.
| Linker Type | Number of Identified Proteins |
| Cleavable (DADPS) | ~1,500 |
| Non-cleavable | ~1,000 |
Table 1: Comparison of the number of identified newly synthesized proteins using a cleavable (DADPS) versus a non-cleavable biotin-alkyne linker in a BONCAT experiment. Data adapted from a study on improving sensitivity in BONCAT analysis.
Similarly, a comparative study of two different chemically cleavable linkers, an azobenzene-based (AZO) linker and a DADPS linker, highlighted the impact of linker choice on the number of identified cysteine residues in a chemoproteomic workflow. The DADPS linker consistently yielded a higher number of unique cysteine identifications.
| Cleavable Linker Type | Number of Unique Cysteine Residues Identified |
| DADPS | > 7,000 |
| AZO | ~ 4,500 |
Table 2: Comparison of the number of unique cysteine residues identified using two different cleavable biotin linkers (DADPS and AZO). Data adapted from an evaluation of chemically-cleavable linkers for quantitative mapping of small molecule-protein interactomes.
While direct quantitative comparisons of this compound with a wide array of cleavable linkers are not extensively documented in single studies, the data strongly suggests that for applications requiring elution and identification of captured molecules by mass spectrometry, cleavable linkers offer a significant advantage in terms of yield and reduced background.
The Unseen Advantage of this compound: Stability and Simplicity
Despite the advantages of cleavable linkers in proteomics, this compound holds its own in applications where the primary goal is stable immobilization or detection without the need for elution. Its robust, non-cleavable nature is an asset in:
-
Affinity-based assays: Where the biotinylated molecule remains bound to the streptavidin-coated surface for detection (e.g., ELISA-like assays).
-
Cellular imaging: When visualizing the localization of a target molecule.
-
Pull-down assays where on-bead analysis is sufficient: The stability of the linker ensures that the target is not prematurely released.
The PEG3 spacer in this compound also confers increased hydrophilicity, which can improve the solubility of the labeled biomolecule and reduce non-specific binding to surfaces other than streptavidin.
Experimental Workflows and Protocols
To provide a practical context, here are representative workflows and protocols for using both non-cleavable and cleavable biotin-azide linkers in a typical chemoproteomic experiment.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for non-cleavable vs. cleavable biotin linkers.
Key Experimental Protocols
1. Click Chemistry Labeling of an Alkyne-Modified Proteome
This protocol is a general procedure adaptable for both this compound and cleavable biotin-azide linkers.
-
Reagents:
-
Alkyne-labeled cell lysate (1 mg/mL)
-
Biotin-Azide linker (e.g., this compound or a cleavable variant)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Methanol, Chloroform, Water for precipitation
-
-
Procedure:
-
To 1 mg of alkyne-labeled proteome in 1 mL of lysis buffer, add the following click chemistry reagents in order:
-
Biotin-Azide linker to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Vortex the mixture and incubate at room temperature for 1 hour.
-
Precipitate the protein by adding methanol, chloroform, and water in a 4:1.5:3 ratio relative to the sample volume.
-
Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Wash the pellet with methanol and centrifuge again.
-
Air-dry the pellet before proceeding to streptavidin enrichment.
-
2. Streptavidin Enrichment and Elution (Cleavable Linker Example: DADPS)
-
Reagents:
-
Biotinylated protein pellet
-
Urea (8 M) in PBS
-
Streptavidin agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 4 M Urea in PBS, PBS)
-
Cleavage buffer (e.g., 10% formic acid for DADPS linker)
-
Ammonium bicarbonate
-
-
Procedure:
-
Resuspend the biotinylated protein pellet in 8 M urea.
-
Add streptavidin agarose beads and incubate for 1.5 hours at room temperature with rotation.
-
Wash the beads sequentially with wash buffers to remove non-specific binders.
-
To elute the captured peptides (assuming on-bead digestion was performed prior to elution for site identification), resuspend the beads in the appropriate cleavage buffer (e.g., 10% formic acid for DADPS).
-
Incubate for 30 minutes at room temperature.
-
Centrifuge and collect the supernatant containing the cleaved peptides.
-
Neutralize the eluate with ammonium bicarbonate before LC-MS/MS analysis.
-
3. On-Bead Digestion (for Non-Cleavable Linkers)
-
Reagents:
-
Streptavidin beads with bound biotinylated protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate
-
-
Procedure:
-
After washing the streptavidin beads, resuspend them in a buffer containing ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the protein on the beads.
-
Centrifuge and collect the supernatant containing the non-biotinylated peptides. The biotinylated peptides will largely remain bound to the beads.
-
Logical Framework for Linker Selection
Caption: Decision tree for selecting the appropriate biotin linker.
Conclusion: Making an Informed Choice
The selection between this compound and a cleavable biotin linker is not a matter of one being definitively superior to the other, but rather a question of fitness for a specific purpose.
Choose this compound when:
-
Your application requires a highly stable and robust linkage.
-
The experimental endpoint involves detection on a solid phase (e.g., beads or plates).
-
Elution of the target molecule is not necessary.
-
A simpler workflow with fewer steps is preferred.
Opt for a cleavable biotin linker when:
-
The primary goal is to identify and quantify captured proteins or peptides by mass spectrometry.
-
High recovery of the labeled biomolecule is critical.
-
Minimizing background from non-specifically bound proteins is a priority.
-
Precise identification of the modification site is required.
By carefully considering the experimental goals and the comparative data presented, researchers can confidently select the biotinylation reagent that will best serve their scientific inquiry and lead to more robust and reliable results.
References
Validating Biotin-PEG3-Azide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging mass spectrometry for proteomic analyses, the precise and efficient labeling of target biomolecules is paramount. Biotin-PEG3-Azide, a popular bioorthogonal labeling reagent, enables the specific attachment of a biotin handle to alkyne-modified molecules via click chemistry. This guide provides an objective comparison of this compound with alternative biotinylation reagents, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Performance Comparison of Biotinylation Reagents
The choice of a biotinylation reagent significantly impacts the outcome of mass spectrometry-based proteomics experiments. Key performance indicators include labeling efficiency, the number of identified peptides and proteins, and the physicochemical effects of the tag on the analyte. Below is a comparative summary of this compound and other commonly used reagents.
| Reagent | Chemistry | Target Functional Group | Labeling Efficiency | Identified Peptides | Identified Proteins | Reference |
| This compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | High | 44 identifications per DDA run (MixClick workflow) | - | [1] |
| NHS-Biotin | Amine-reactive N-hydroxysuccinimide ester | Primary amines (Lysine, N-terminus) | >90% | 10,715 biotin-modified peptides | 2,185 | [2] |
| Sulfo-NHS-SS-Biotin (Cleavable) | Amine-reactive N-hydroxysuccinimide ester with a disulfide linker | Primary amines (Lysine, N-terminus) | >90% | Slightly more than NHS-Biotin | - | [3] |
Note: The number of identified peptides and proteins can vary significantly depending on the experimental workflow, sample complexity, and mass spectrometry platform used. The data presented here is for comparative purposes based on the cited literature.
Physicochemical Effects of Biotinylation on Mass Spectrometry Analysis
The addition of a biotin tag can alter the physicochemical properties of peptides, which in turn affects their behavior during liquid chromatography (LC) and mass spectrometry (MS) analysis.
| Parameter | Effect of Biotinylation | Observations and Recommendations |
| Hydrophobicity & LC Retention Time | Increased hydrophobicity leads to a shift to later retention times. | Biotinylated peptides exhibit a noticeable increase in retention time on reverse-phase chromatography. This is due to the nonpolar nature of the biotin moiety. It is recommended to optimize LC gradients to ensure the elution and detection of these more hydrophobic species.[4] |
| Peptide Charge State | Potential reduction in the number of positive charges. | The reaction of NHS-esters with primary amines neutralizes a positive charge. This can lead to a reduction in the overall charge state of the peptide in electrospray ionization (ESI), potentially affecting ionization efficiency and fragmentation.[5] |
| Fragmentation | Generation of signature fragment ions. | Biotinylated peptides produce characteristic fragment ions in tandem mass spectrometry (MS/MS), which can be used to confirm the presence and location of the modification. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful validation of biotin labeling by mass spectrometry. Below are representative workflows for two common applications of this compound.
Activity-Based Protein Profiling (ABPP) Workflow
Activity-based protein profiling utilizes reactive probes to label active enzymes in a complex proteome. A common workflow involves a two-step labeling process where an alkyne-modified probe first reacts with the target enzymes, followed by the click chemistry reaction with this compound for enrichment and identification.
ABPP experimental workflow.
Protocol:
-
Proteome Labeling: Incubate the cell lysate or proteome extract with the alkyne-modified activity-based probe to allow for covalent labeling of active enzymes.
-
Click Chemistry: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding this compound, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the labeled proteome. Incubate at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents.
-
Enrichment: Resuspend the protein pellet and enrich the biotinylated proteins using streptavidin-coated beads.
-
Tryptic Digestion: Perform on-bead or in-solution tryptic digestion of the enriched proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify and quantify the labeled peptides and proteins.
Metabolic Labeling of Newly Synthesized Proteins
Metabolic labeling allows for the tracking of newly synthesized proteins by incorporating non-canonical amino acids containing a bioorthogonal handle. For instance, azidohomoalanine (AHA) can be used as a surrogate for methionine.
Metabolic labeling workflow.
Protocol:
-
Metabolic Labeling: Culture cells in a methionine-free medium supplemented with azidohomoalanine (AHA). Newly synthesized proteins will incorporate AHA.
-
Cell Lysis: Harvest and lyse the cells to extract the proteome.
-
Click Chemistry: Perform the click reaction with an alkyne-functionalized biotin reagent (the counterpart to this compound) to attach the biotin tag to the AHA-containing proteins.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, followed by tryptic digestion.
-
Mass Spectrometry and Data Analysis: Analyze the peptides by LC-MS/MS to identify the newly synthesized proteins.
Application in Signaling Pathway Analysis: The EGFR Pathway
Biotinylation-based proteomics is a powerful tool for elucidating protein-protein interactions and post-translational modifications within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, proximity labeling techniques like BioID, which utilize a biotin ligase fused to a protein of interest, can identify transient and proximal protein interactions upon ligand binding.
EGFR signaling analysis.
This approach allows for the identification of both known and novel interactors of EGFR in a temporal and spatially resolved manner, providing valuable insights into the dynamic regulation of this critical signaling pathway.
References
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high efficiency and specificity is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and straightforward reactions. Among the most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for various research and development applications.
The fundamental principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide and an alkyne.[1] However, their activation mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in biological contexts.[2] CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne that readily reacts with an azide to release ring strain, obviating the need for a metal catalyst.[1][3]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Performance Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). | Slower than CuAAC, highly dependent on the cyclooctyne structure (10⁻³-1 M⁻¹s⁻¹). |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst; requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |
| Alkyne Reactant | Simple, small, and readily available terminal alkynes. | Bulky, sterically hindered, and often complex to synthesize strained cyclooctynes (e.g., DBCO, BCN). |
| Functional Group Tolerance | Generally good, but some functional groups can interfere with the copper catalyst. | Excellent, as the reaction is bioorthogonal and does not interact with most biological functional groups. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can be prone to side reactions if highly unstable. |
Table 2: Comparative Reaction Kinetics with a Sterically Hindered Azide
| Reaction | Alkyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | tert-Butyl Azide | Generally orders of magnitude faster than SPAAC. |
| SPAAC | BCN | 2-Azido-2-methylpropanol | Significantly faster than with more sterically hindered cyclooctynes. |
| SPAAC | ADIBO (a DBCO derivative) | 2-Azido-2-methylpropanol | Slower due to the steric bulk of the cyclooctyne. |
*Note: 2-Azido-2-methylpropanol is a close structural analog of tert-butyl azide and serves as a good model for its reactivity in SPAAC.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation using CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized molecule (1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the premixed catalyst solution to the protein-azide mixture.
-
Add the aminoguanidine hydrochloride solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature. To minimize oxygen exposure, it is advisable to cap the reaction tube.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled protein using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a general procedure for labeling azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells with metabolically incorporated azide-functionalized sugars (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells in the presence of an azide-functionalized sugar analog for a sufficient period to allow for metabolic incorporation into cell surface glycans.
-
Wash the cells with PBS to remove unincorporated sugar analogs.
-
Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium at the desired final concentration.
-
Incubate the cells with the DBCO-dye solution under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes.
-
Wash the cells with PBS to remove the unbound dye.
-
The cells are now labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanisms. CuAAC proceeds through a copper(I)-acetylide intermediate, which then reacts with the azide. In contrast, the high ring strain of the cyclooctyne in SPAAC significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to occur without a catalyst.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper.
-
The alkyne-modified molecule needs to be small and minimally perturbing.
-
Cost-effectiveness of reagents is a major consideration.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
Experiments where the introduction of a catalyst could interfere with the system under study.
For many in vivo studies, particularly those involving sensitive cell types or long-term observation, the exceptional biocompatibility of SPAAC makes it the more prudent choice. However, for in vitro conjugation and materials science applications where speed and efficiency are paramount, the rapid kinetics of CuAAC remain highly advantageous. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their work with confidence.
References
Confirming Protein Biotinylation: A Comparative Guide to Western Blot Analysis and Its Alternatives
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. Confirmation of this covalent modification is paramount for the reliability and reproducibility of downstream experiments. This guide provides an objective comparison of Western blot analysis with alternative methods for confirming biotinylation, supported by experimental data and detailed protocols.
Western blot analysis has long been a staple technique for the detection of specific proteins. When it comes to biotinylated proteins, this method offers a straightforward approach to confirm the presence of the biotin tag. However, it is not without its limitations, and several alternative techniques offer distinct advantages in terms of speed, cost, and the nature of the data they provide. This guide will delve into the nuances of Western blot for this application and compare it with Dot Blot, ELISA, and Mass Spectrometry.
Method Comparison at a Glance
| Feature | Western Blot | Dot Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry |
| Principle | Size-based separation via SDS-PAGE followed by antibody/streptavidin-based detection on a membrane. | Direct immobilization of the protein sample onto a membrane followed by antibody/streptavidin-based detection.[1] | Immobilization of the protein in a microplate well followed by enzymatic colorimetric or fluorometric detection.[2][3][4] | Measures the mass-to-charge ratio of ionized molecules to identify and quantify the biotin modification. |
| Information Provided | Confirms biotinylation and provides the molecular weight of the biotinylated protein. | Confirms the presence of biotinylation but does not provide molecular weight information. | Quantifies the amount of biotinylated protein. | Provides precise confirmation of biotinylation, identifies the site of modification, and offers high sensitivity. |
| Throughput | Low to medium. | High. | High. | Low to medium, depending on the instrumentation. |
| Speed | Time-consuming due to electrophoresis and transfer steps. | Fast, as it eliminates the need for electrophoresis. | Relatively fast. | Can be time-consuming, including sample preparation. |
| Cost | Moderate. | Low. | Low to moderate. | High, due to instrumentation costs. |
| Sensitivity | Moderate. Can be enhanced with methods like streptavidin-polyHRP. | Generally lower than Western blot. | High. | Very high; methods like DiDBiT can improve detection significantly. |
| Quantitative? | Semi-quantitative. | Semi-quantitative. | Quantitative. | Quantitative. |
Visualizing the Workflow: Western Blot for Biotinylation Confirmation
The following diagram illustrates the typical workflow for confirming protein biotinylation using Western blot analysis.
Caption: Workflow of Western blot analysis for confirming protein biotinylation.
Experimental Protocols
Western Blot Protocol for Biotinylated Proteins
This protocol outlines the key steps for detecting biotinylated proteins via Western blot.
-
Sample Preparation:
-
Lyse cells or prepare protein samples in a suitable buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of the protein sample per well onto a polyacrylamide gel. The gel percentage will depend on the size of the protein of interest.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes require activation with methanol.
-
Transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Non-fat dry milk can contain endogenous biotin and may cause background; BSA is a recommended alternative.
-
-
Probing:
-
Incubate the membrane with a detection reagent. Two common options are:
-
Streptavidin-HRP: Dilute streptavidin conjugated to horseradish peroxidase (HRP) in blocking buffer (e.g., 1:5,000 to 1:20,000 dilution). Incubate for 1 hour at room temperature.
-
Anti-Biotin Antibody: Dilute an anti-biotin antibody conjugated to HRP in blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound probe.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Dot Blot Protocol
A quicker alternative for confirming the presence of biotinylation.
-
Sample Application:
-
Directly spot 1-2 µL of your protein sample onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
-
Blocking, Probing, Washing, and Detection:
-
Follow steps 4-7 of the Western blot protocol.
-
ELISA Protocol for Biotinylation Confirmation
Ideal for quantifying the extent of biotinylation.
-
Coating:
-
Coat a 96-well plate with your protein of interest (the one that has been biotinylated) or an antibody that captures it. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Detection:
-
Add a dilution series of your biotinylated protein sample to the wells.
-
Add Streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate multiple times with a wash buffer (e.g., PBST).
-
-
Substrate Addition and Measurement:
-
Add a colorimetric substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Alternative Methods: A Deeper Dive
Mass Spectrometry
For the most definitive confirmation and detailed characterization of biotinylation, mass spectrometry is the gold standard. It can not only confirm the presence of the biotin tag but also pinpoint the exact amino acid residue(s) that have been modified. A novel method, "Direct Detection of Biotin-containing Tags" (DiDBiT), has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional mass spectrometry approaches. This enhanced sensitivity makes it particularly valuable for identifying low-abundance biotinylated proteins.
SDS-PAGE Gel Shift Assay
Potential Pitfalls and Considerations
-
Endogenous Biotin: Cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases) which can lead to false-positive signals in streptavidin-based detection methods. It is crucial to include a negative control (unbiotinylated sample) to identify these endogenous bands.
-
Blocking Agents: As mentioned, non-fat dry milk contains biotin and should be used with caution. BSA is a safer alternative for blocking and antibody dilution buffers.
-
Specificity of Detection: While streptavidin offers very high affinity for biotin, using an anti-biotin antibody can sometimes offer better specificity, though the affinity is generally lower.
Conclusion
The choice of method for confirming protein biotinylation depends on the specific requirements of the experiment. Western blot provides a reliable and accessible method for confirming biotinylation and assessing the molecular weight of the modified protein. For high-throughput screening or rapid qualitative checks, the Dot Blot is an efficient alternative. When quantitative data is essential, ELISA is the preferred method. For the most detailed and sensitive analysis, including site-specific identification, mass spectrometry is unparalleled. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to validate their biotinylation experiments and ensure the integrity of their downstream applications.
References
- 1. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 2. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
A Researcher's Guide to Control Experiments for Biotin-PEG3-Azide Labeling
For researchers in the life sciences and drug development, the precise and specific labeling of biomolecules is paramount. Biotin-PEG3-Azide, utilized in "click chemistry," has emerged as a powerful tool for this purpose. Its bio-orthogonal nature allows for the efficient biotinylation of alkyne-modified proteins, nucleic acids, and other molecules within complex biological systems.[1][2] However, rigorous experimental design, including the use of appropriate controls, is crucial to ensure the validity and reproducibility of any labeling study.
This guide provides a comprehensive comparison of control experiments for this compound labeling, offering detailed protocols and a comparative analysis with alternative biotinylation methods.
The Principle of this compound Labeling
This compound is a reagent that facilitates the attachment of biotin to a target molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3] The azide group on the reagent reacts specifically with a terminal alkyne present on the modified biomolecule, forming a stable triazole linkage.[4] The polyethylene glycol (PEG3) spacer is hydrophilic and flexible, which helps to reduce steric hindrance and improve the accessibility of the biotin moiety for detection with streptavidin-based probes.[1]
Essential Control Experiments for this compound Labeling
To ensure that the observed signal is a direct result of the specific labeling of the target molecule, a series of control experiments are indispensable.
Negative Controls
Negative controls are designed to identify and troubleshoot sources of non-specific signal.
-
No-Alkyne Control: This is the most critical negative control. The experiment is performed on a sample that has not been modified with an alkyne group. Any signal detected in this control indicates non-specific binding of the this compound reagent or the detection system to other components in the sample.
-
No-Copper Catalyst Control: In the context of CuAAC, omitting the copper sulfate (CuSO₄) from the reaction mixture will prevent the click reaction from occurring. A signal in this control would suggest that the biotin-azide reagent is binding to the target or other molecules through a non-click mechanism.
-
No-Biotin-PEG3-Azide Control: This control involves running the full click chemistry reaction but omitting the this compound reagent. It helps to identify any endogenous biotin in the sample or non-specific binding of the streptavidin-based detection reagent.
-
Non-specific Protein Control: Including a protein that is known not to be alkyne-modified, such as bovine serum albumin (BSA), in the reaction can help to assess the level of non-specific binding of the labeling reagents to proteins in general.
Positive Controls
Positive controls are essential to confirm that each step of the experimental workflow is functioning correctly.
-
Biotinylated Positive Control Protein: A pre-biotinylated protein, such as biotinylated horseradish peroxidase (HRP), can be used to validate the streptavidin-based detection step. A strong signal from this control confirms that the detection reagents are active.
-
Known Alkyne-Modified Substrate: Using a purified and well-characterized alkyne-modified biomolecule as a positive control for the labeling reaction will confirm that the click chemistry components (copper catalyst, ligand, reducing agent, and this compound) are all functional.
Experimental Protocols
Protocol 1: this compound Labeling of an Alkyne-Modified Protein
This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) labeling of a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
Reaction Buffer (e.g., PBS)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA/TBTA: 100 mM in water/DMSO.
-
Sodium Ascorbate: 50 mM in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the reaction buffer.
-
Add the THPTA/TBTA ligand to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the biotinylated protein from excess reagents using a desalting column.
Protocol 2: Negative Control - No-Alkyne Substrate
This protocol is designed to assess non-specific labeling.
Procedure:
-
Follow the exact same procedure as Protocol 1, but substitute the alkyne-modified protein with an equivalent amount of the corresponding unmodified protein.
-
Analyze the results in parallel with the experimental sample. The signal in this control should be minimal.
Protocol 3: Positive Control - Detection of a Biotinylated Protein
This protocol validates the detection step of the workflow.
Procedure:
-
Prepare a sample containing a known biotinylated protein (e.g., biotinylated HRP).
-
Process this sample alongside the experimental samples during the detection step (e.g., western blot with streptavidin-HRP or flow cytometry with fluorescently labeled streptavidin).
-
A strong and clear signal should be observed, confirming the integrity of the detection reagents.
Performance Comparison: this compound vs. Alternatives
While this compound with click chemistry offers high specificity and efficiency, other biotinylation methods exist. The choice of method depends on the specific application, the nature of the biomolecule, and the available functional groups.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotinylation |
| Target Functional Group | Terminal Alkyne | Primary Amines (e.g., Lysine residues) |
| Specificity | High (Bio-orthogonal) | Moderate (can react with other nucleophiles) |
| Reaction Conditions | Mild, aqueous conditions | pH 7.2-8.5, amine-free buffers |
| Labeling Control | High (requires specific alkyne modification) | Lower (labels available primary amines) |
| Potential for Disruption of Function | Low (alkyne can be introduced at specific sites) | Higher (can modify lysines in active sites) |
| Typical Labeling Efficiency | High | Generally high, but can be variable |
Alternative Biotinylation Method: NHS-Ester Labeling
N-hydroxysuccinimide (NHS) esters of biotin are widely used reagents that react with primary amines on proteins to form stable amide bonds.
Protocol 4: NHS-Ester Biotinylation of a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Biotin-NHS Ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer like PBS.
-
Adjust the pH of the protein solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Immediately before use, dissolve the Biotin-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Add the reactive dye to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for another 15-30 minutes.
-
Separate the labeled protein from the unreacted biotin using a desalting column.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
A Researcher's Guide to Alternatives for Biotin-PEG3-Azide in Bioconjugation and Affinity-Based Applications
For researchers, scientists, and drug development professionals seeking to label and capture biomolecules, Biotin-PEG3-Azide has become a staple reagent. Its azide handle allows for highly specific covalent attachment to alkyne-modified targets via the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The biotin moiety then serves as a powerful affinity tag for detection, purification, and immobilization through its near-irreversible interaction with streptavidin.
However, the specific demands of an experiment—such as the need for reversible binding, concerns about copper cytotoxicity, or the requirement for absolute site-specificity—often necessitate alternatives. This guide provides an objective comparison of various strategies that can replace or augment the use of this compound, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Comparing Biotinylation Strategies
The optimal choice of a biotinylation reagent or system depends on a multi-faceted evaluation of experimental needs, including specificity, reaction conditions, reversibility, and the nature of the target biomolecule. The following tables summarize key quantitative and qualitative parameters for the alternatives discussed in this guide.
Table 1: Comparison of Bioconjugation Chemistries
| Feature | CuAAC (Click Chemistry) | Staudinger Ligation | Sortase-Mediated Ligation (SML) | NHS Ester Ligation |
| Target Functional Group | Alkyne | Azide | LPXTG Motif (C-term) or N-terminal Glycine | Primary Amines (e.g., Lysine) |
| Specificity | High (Bioorthogonal) | High (Bioorthogonal) | Very High (Site-specific) | Low (Random) |
| Reaction Rate | Fast (k ≈ 10 M⁻¹s⁻¹)[1] | Slow (k ≈ 10⁻³ - 10⁻² M⁻¹s⁻¹)[2] | Moderate (Enzyme-catalyzed, typically 30 min to 2 hrs)[3] | Fast |
| Typical Yield | >90%[4] | Variable, often lower than CuAAC | Near-quantitative (>80-95%)[5] | Variable (30-70% incorporation) |
| Key Advantage | High efficiency and reliability | Metal-free, avoids copper cytotoxicity | Absolute site-specificity, native peptide bond formation | Simple, no target modification needed |
| Key Disadvantage | Potential copper cytotoxicity | Slow kinetics, phosphine reagent instability | Requires genetic engineering of target protein | Non-specific labeling, potential to disrupt function |
Table 2: Comparison of Affinity and Capture Systems
| System | Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions | Key Feature |
| Standard Biotin | Biotin | Streptavidin | ~10⁻¹⁵ M | Harsh (e.g., 8M Guanidine HCl, pH 1.5) | Extremely strong, quasi-irreversible binding. |
| Desthiobiotin | Desthiobiotin | Streptavidin | ~10⁻¹¹ M | Mild (Competitive elution with free biotin) | Reversible binding, gentle elution. |
| Iminobiotin | 2-Iminobiotin | Streptavidin | ~10⁻¹¹ M (at pH >9.5) | Mild (pH shift to ~4.0) | pH-dependent reversible binding. |
| Strep-tag II | Strep-tag II peptide | Strep-Tactin® | ~1 µM | Mild (Competitive elution with desthiobiotin) | High purity purification, gentle elution. |
| His-tag | Polyhistidine peptide | Ni-NTA / Co-Talon | ~1 µM | Moderate (Imidazole gradient or pH shift) | High yield, low cost, works under denaturing conditions. |
| SNAP-tag® | O⁶-benzylguanine (BG) | SNAP-tag protein | Covalent Bond | N/A (Irreversible Labeling) | Covalent, highly specific labeling with synthetic probes. |
| HaloTag® | Chloroalkane | HaloTag protein | Covalent Bond | N/A (Irreversible Labeling) | Covalent, rapid kinetics with certain substrates. |
In-Depth Analysis of Alternatives
Alternative Ligation Chemistries
If the goal is to attach biotin but the azide-alkyne click chemistry is not ideal, several other bioorthogonal or site-specific methods are available.
-
Staudinger Ligation: This reaction occurs between an azide (on the biomolecule) and a phosphine-biotin conjugate. Its primary advantage is that it is completely metal-free, making it suitable for in-cell applications where copper toxicity is a concern. However, the reaction kinetics are significantly slower than CuAAC, and the phosphine reagents can be prone to oxidation.
-
Sortase-Mediated Ligation (SML): For applications demanding absolute control over the biotinylation site, SML is a powerful enzymatic tool. The bacterial sortase A enzyme recognizes a specific peptide motif (e.g., LPXTG) engineered onto the C-terminus of a target protein and covalently attaches a biotinylated probe containing an N-terminal glycine. This results in a native peptide bond and ensures a homogenous 1:1 labeling ratio, which is critical for quantitative studies. Recent work has optimized this method to achieve near-quantitative yields.
-
NHS Ester and Maleimide Chemistry: These are traditional, non-bioorthogonal methods. Biotin-NHS esters react with primary amines (lysine residues), while Biotin-Maleimide targets free thiols (cysteine residues). While simple and not requiring pre-modification of the target protein with an alkyne or azide, this approach is non-specific, leading to a heterogeneous population of labeled proteins. This randomness can potentially disrupt protein function if labeling occurs at a critical site.
dot
Caption: Comparison of different protein biotinylation strategies.
Alternatives to the Biotin-Streptavidin Interaction
The strength of the biotin-streptavidin bond (Kd ≈ 10⁻¹⁵ M) is a double-edged sword. While excellent for stable capture, it makes elution of the target molecule in its native state extremely difficult. For applications like affinity purification or pull-down assays where protein recovery is crucial, several alternatives exist.
-
Reversible Biotin Analogs:
-
Desthiobiotin: A sulfur-free analog of biotin, it binds to streptavidin with high affinity (Kd ≈ 10⁻¹¹ M) but can be easily displaced by competition with free biotin, allowing for gentle elution under physiological conditions.
-
Iminobiotin: This analog's binding to streptavidin is pH-dependent. It binds strongly at alkaline pH (>9.5) and can be eluted by lowering the pH to an acidic range (~4.0), which protonates the molecule and reduces its affinity.
-
-
Peptide-Based Affinity Tags: Instead of biotin, a short peptide sequence can be genetically fused to the protein of interest.
-
Strep-tag® II: This 8-amino-acid peptide (WSHPQFEK) binds with high specificity to an engineered streptavidin called Strep-Tactin®. Elution is achieved gently using desthiobiotin. This system is known for yielding exceptionally pure proteins in a single step.
-
His-tag: A sequence of six or more histidine residues is the most common affinity tag. It binds to immobilized metal ions (e.g., Ni²⁺ or Co²⁺) and is eluted with an imidazole gradient or a pH shift. While purification purity can be lower due to non-specific binding of endogenous metalloproteins, it is cost-effective and functional under denaturing conditions.
-
Self-Labeling Protein Tags: A Hybrid Approach
Self-labeling tags like SNAP-tag® and HaloTag® offer a powerful combination of specific, covalent labeling with the flexibility of using different functional probes, including biotin. The target protein is fused to the self-labeling enzyme tag. This fusion protein then reacts specifically and covalently with a synthetic substrate—O⁶-benzylguanine (BG) for SNAP-tag or a chloroalkane (CA) for HaloTag—that is conjugated to biotin.
-
Advantages: This two-step approach provides the high specificity of enzymatic recognition and the robust, covalent nature of the resulting bond. It allows for precise stoichiometric control of biotinylation (one biotin per tag).
-
Performance Comparison: Studies have shown that HaloTag can exhibit faster labeling kinetics and produce brighter signals with certain fluorescent dyes compared to SNAP-tag. However, the choice often depends on the specific substrate used, as some biotin-substrates show slower kinetics.
dot
References
- 1. rupress.org [rupress.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Bioorthogonal reactions for labeling proteins. | Semantic Scholar [semanticscholar.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioconjugation Techniques: Benchmarking Biotin-PEG3-Azide
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and stable attachment of reporter molecules like biotin to biomolecules is paramount. This guide provides a comprehensive comparison of Biotin-PEG3-Azide, utilized in "click chemistry," against two of the most established bioconjugation methods: N-hydroxysuccinimide (NHS) ester and maleimide chemistries. We will delve into the core principles, performance metrics, and experimental protocols for each technique to equip researchers with the knowledge to select the optimal strategy for their specific needs.
Executive Summary: Key Performance Indicators
This compound, in conjunction with click chemistry, offers a superior combination of specificity, stability, and efficiency, particularly for applications in complex biological environments. While NHS esters and maleimides are effective and widely used, they are more susceptible to hydrolysis and off-target reactions.
| Feature | This compound (Click Chemistry) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Alkyne (introduced) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Type | Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution | Michael Addition |
| Specificity | Very High (Bioorthogonal) | Moderate (Multiple Lysines)[1] | High (Cysteines are less abundant)[2] |
| Bond Stability | Very High (Stable Triazole Ring)[3][4][5] | High (Amide Bond) | Moderate (Thioether bond, susceptible to retro-Michael reaction) |
| Reaction pH | Wide range (4-11 for CuAAC) | 7.2 - 8.5 | 6.5 - 7.5 |
| Biocompatibility | High (especially SPAAC) | Good | Good |
| Key Advantage | Bio-orthogonality, high specificity | Simple, targets common functional group | Site-specific labeling of cysteines |
| Key Disadvantage | Requires introduction of alkyne group | Susceptible to hydrolysis at high pH | Maleimide group can hydrolyze; thioether bond can be reversible |
The Chemistry Behind the Conjugation
This compound via Click Chemistry
This compound utilizes the principles of click chemistry, a set of reactions that are rapid, specific, and high-yielding. The azide group on the biotin reagent reacts with an alkyne group, which must be metabolically, enzymatically, or chemically introduced into the target biomolecule. This reaction can be performed in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions to form a stable triazole linkage. While very fast, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo studies.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that uses a strained cyclooctyne (like DBCO or BCN) instead of a simple alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it truly bioorthogonal and ideal for use in living systems.
NHS Ester Chemistry
NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This method is one of the most common bioconjugation techniques due to the high abundance of lysine residues on the surface of most proteins. However, this can also be a drawback, leading to a heterogeneous population of labeled proteins and potentially disrupting protein function if a critical lysine residue is modified. The reaction is highly pH-dependent, with optimal reactivity between pH 7.2 and 8.5. A significant competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.
Maleimide Chemistry
Maleimide-based reagents are highly selective for sulfhydryl (thiol) groups found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond. Given the lower abundance of surface-exposed cysteine residues compared to lysines, maleimide chemistry often allows for more site-specific labeling of proteins. The optimal pH range for this reaction is 6.5 to 7.5. Above this pH, maleimides can react with amines, and the maleimide ring itself is more prone to hydrolysis. A key consideration is the potential for the thioether bond to undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the transfer of the label to another molecule.
Experimental Workflows and Signaling Pathways
A common application for these bioconjugation techniques is in affinity purification-mass spectrometry (AP-MS) to identify protein-protein interactions. In this workflow, a "bait" protein is biotinylated, used to "pull down" interacting "prey" proteins from a cell lysate, and the captured proteins are then identified by mass spectrometry.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Experimental Protocols
The following are generalized protocols. Optimal conditions, such as molar excess of the biotinylation reagent and incubation times, should be determined empirically for each specific application.
Protocol 1: Biotinylation using this compound (CuAAC)
This protocol is adapted for labeling alkyne-modified proteins in a cell lysate for subsequent affinity purification.
Materials:
-
Alkyne-modified protein sample (e.g., cell lysate from cells treated with an alkyne-containing metabolic label) at 1-2 mg/mL.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate stock solution (e.g., 100 mM in water).
-
Reducing agent stock solution (e.g., freshly prepared 500 mM sodium ascorbate in water).
-
Copper ligand (e.g., 100 mM THPTA in water).
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
To 1 mL of the alkyne-modified protein sample, add the click chemistry reagents in the following order, vortexing briefly after each addition:
-
10 µL of this compound stock solution (final concentration ~100 µM).
-
20 µL of copper ligand solution.
-
10 µL of Copper(II) Sulfate stock solution (final concentration ~1 mM).
-
20 µL of reducing agent stock solution (final concentration ~10 mM).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
The biotinylated protein sample is now ready for purification to remove excess reagents (e.g., via a desalting column) or can be directly used for affinity purification with streptavidin beads.
Protocol 2: Biotinylation using an NHS Ester
This protocol provides a general method for labeling a protein with a biotin-NHS ester.
Materials:
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5).
-
Biotin-NHS ester stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Prepare the Biotin-NHS ester stock solution immediately before use.
-
Add a 10- to 20-fold molar excess of the Biotin-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
Purify the biotinylated protein using a desalting column to remove unreacted biotin-NHS ester and the quenching reagent.
Protocol 3: Biotinylation using a Maleimide
This protocol describes the labeling of a protein's cysteine residues with a biotin-maleimide.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a degassed, amine-free buffer, pH 6.5-7.5, e.g., PBS).
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Biotin-maleimide stock solution (e.g., 10 mg/mL in DMSO or DMF).
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Desalting column for purification.
Procedure:
-
(Optional) If necessary, reduce disulfide bonds in the protein by incubating with a 50- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Prepare the biotin-maleimide stock solution.
-
Add a 10- to 20-fold molar excess of the biotin-maleimide solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a small molecule thiol to consume any unreacted maleimide.
-
Purify the biotinylated protein using a desalting column.
Logical Relationships and Considerations
The choice of bioconjugation strategy is a critical decision that depends on the nature of the biomolecule, the experimental goals, and the required degree of specificity and stability.
Caption: Decision tree for selecting a bioconjugation method.
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Biotin-PEG3-Azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of Biotin-PEG3-Azide, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under GHS/OSHA regulations, the presence of the azide functional group necessitates careful handling and specific disposal protocols due to its potential reactivity.[1]
Core Safety Principles for Handling Azide Compounds
Before proceeding with disposal, it is crucial to understand the primary hazards associated with azide-containing compounds:
-
Reactivity with Acids: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2]
-
Formation of Explosive Metal Azides: Contact with heavy metals, such as lead or copper commonly found in plumbing, can lead to the formation of highly shock-sensitive and explosive metal azides.[2][3] For this reason, azide-containing solutions should never be disposed of down the drain.[3]
-
Incompatibility with Certain Solvents: Halogenated solvents like dichloromethane and chloroform should not be used with azides, as this can result in the formation of extremely unstable di- and tri-azidomethane.
-
Potential for Violent Decomposition: Organic azides can be energetic and may decompose violently when subjected to heat, light, friction, or pressure. While this compound's higher molecular weight suggests a lower risk, caution is still warranted.
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side protection or a face shield if splashes are possible. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., standard nitrile laboratory gloves). Change gloves regularly. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. |
| Respiratory | In case of dust formation, a NIOSH/MSHA-approved respirator with a particulate filter should be worn. Work should be conducted in a fume hood. |
When handling the solid form of this compound, always use plastic or ceramic spatulas to avoid contact with metals.
Step-by-Step Disposal Procedure
The primary and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the lab, unless your institution has a specific, approved protocol for azide quenching.
Waste Collection and Segregation
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Contaminated disposables such as weighing boats, pipette tips, and gloves should be placed in a dedicated, sealed waste bag or container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a dedicated, sealed, and compatible waste container.
-
Crucially, do not mix azide-containing waste with other chemical waste streams, especially acidic waste.
-
Labeling of Waste Containers
Proper labeling is critical to ensure safe handling and disposal by your institution's environmental health and safety (EHS) office.
-
All waste containers must be clearly labeled as "Hazardous Waste: Contains Organic Azide".
-
List all chemical constituents, including this compound and any solvents.
-
Ensure the label is securely attached and legible.
Storage Pending Disposal
-
Store the labeled hazardous waste containers in a designated, secure area, such as a satellite accumulation area or a designated cabinet for hazardous waste.
-
The storage area should be cool, dry, and away from incompatible materials.
Arranging for Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste disposal requests.
Accidental Spill Response
In the event of a small spill of this compound within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: If it is a solid, gently cover it with a plastic sheet or tarp to minimize dust. For a liquid spill, confine it with absorbent pads.
-
Clean-up:
-
For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material to soak up the spill and place it in the hazardous waste container.
-
Decontaminate the spill area with a pH > 9 buffer solution, followed by 70% ethanol.
-
-
Dispose of Clean-up Materials: All materials used for clean-up (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG3-Azide
Essential safety and logistical information for the operational handling and disposal of Biotin-PEG3-Azide, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides detailed procedural information for the use of this compound, a valuable tool in bioconjugation and proteomics. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[1] For tasks with a higher risk of exposure, consider using Silver shield gloves underneath nitrile gloves.[1][2] | Azide compounds can be absorbed through the skin; double-gloving provides an additional barrier against contamination.[1] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement.[1] A face shield worn over goggles is necessary when there is a significant risk of splashes. | Protects eyes from accidental splashes and potential contact with the chemical. |
| Body Protection | A fully buttoned lab coat is mandatory. For procedures with a higher potential for contamination, Tyvek sleeves or a gown are recommended. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust formation is likely, a particulate filter device (EN 143, P1) should be used. | Minimizes the risk of inhaling the compound, especially in powder form. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and efficiency.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
Handling and Use:
-
All manipulations of this compound should be performed within a certified chemical fume hood.
-
Use plastic or ceramic spatulas for handling the solid compound to avoid friction that could potentially lead to decomposition.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Avoid using ground glass joints, as the friction can be a source of ignition.
Spill Management:
-
In case of a small spill within a fume hood, alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
Disposal Plan:
-
Never pour this compound or its solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
Solid Waste: Collect unused powder and contaminated materials (e.g., gloves, wipes, pipette tips) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal of the hazardous waste.
Experimental Protocol: Deactivation of Azide Waste (General Procedure)
For institutions that permit in-lab deactivation of azide waste, the following is a general protocol. Always consult with your institution's EHS department before attempting any chemical deactivation. This procedure should be performed in a chemical fume hood.
-
Prepare a 20% aqueous solution of sodium nitrite.
-
For every gram of sodium azide estimated to be in the waste solution, add 1.5 grams of the sodium nitrite solution (a 40% excess) with stirring.
-
Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. Caution: The order of addition is critical.
-
The reaction will produce nitrogen oxides, which should be properly vented in the fume hood.
-
Once the reaction is complete, the solution should be neutralized with a dilute sodium hydroxide solution to a pH between 6 and 9 before being collected as hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
